Cholesterol 24-hydroxylase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3 |
InChI Key |
KWVNBARHUWFOOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Cholesterol 24-Hydroxylase (CYP46A1): A Key Enzyme in Brain Cholesterol Homeostasis and a Therapeutic Target for Neurodegenerative Diseases
Introduction
This document provides a comprehensive technical overview of Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1). Initial searches for a specific compound designated "Cholesterol 24-hydroxylase-IN-2" did not yield any publicly available information. Therefore, this guide focuses on the well-characterized enzyme itself, which is of significant interest to researchers, scientists, and drug development professionals in the field of neuroscience and neurodegenerative diseases. CYP46A1 is the rate-limiting enzyme for the removal of cholesterol from the brain and plays a crucial role in maintaining cholesterol homeostasis in the central nervous system (CNS).[1][2][3][4] Dysregulation of its activity has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease, making it an attractive therapeutic target.[1][5][6][7]
Core Concepts and Mechanism of Action
Cholesterol 24-hydroxylase is a monomeric, heme-containing protein embedded in the endoplasmic reticulum of neurons.[8] It is a member of the cytochrome P450 superfamily and is responsible for the majority of cholesterol turnover in the vertebrate central nervous system.[8] The enzyme catalyzes the hydroxylation of cholesterol at the 24th position of the sterol side chain, producing 24S-hydroxycholesterol (24HC).[8] This enzymatic modification increases the polarity of the cholesterol molecule, allowing it to more readily cross the blood-brain barrier and enter systemic circulation for subsequent degradation in the liver.[4][8]
The catalytic cycle of CYP46A1 is similar to other cytochrome P450 enzymes, involving an oxyferryl intermediate that abstracts a hydrogen atom from the cholesterol substrate to form an alkyl radical, which then reacts with the activated oxygen to yield the hydroxylated product.[8] The binding of cholesterol induces a conformational change in the enzyme's active site, ensuring the correct positioning of the substrate for hydroxylation.[8][9]
Quantitative Data
The following tables summarize key quantitative data related to the structure, function, and modulation of CYP46A1.
Table 1: Structural and Kinetic Parameters of CYP46A1
| Parameter | Value | Reference |
| Molecular Weight | ~57 kDa | [8] |
| Number of Residues | 500 | [8] |
| Crystal Structure Resolution (Substrate-free) | 2.4 Å | [9] |
| Crystal Structure Resolution (Substrate-bound) | 1.9 Å | [9] |
| Distance of C24/C25 from Heme Iron | 5.7 ± 0.05 Å | [9] |
| Rate of 24HC Secretion from Primary Neurons | ~80 pg/hour/µg cellular DNA | [10] |
| Rate of 24HC Accumulation in Primary Neurons | ~56 pg/hour/µg cellular DNA | [10] |
Table 2: Effects of CYP46A1 Modulation on Cholesterol Metabolism
| Condition | Effect | Quantitative Change | Reference |
| Cyp46a1 Gene Knockout (mice) | Reduction in de novo brain cholesterol synthesis | ~40% decrease | [10] |
| Cyp46a1 Gene Knockout (mice) | Contribution to brain cholesterol turnover | 40-50% | [2][4] |
| CYP46A1 Overexpression (transgenic mice) | Increase in circulating 24S-OHC | 4-6 fold | [11] |
| CYP46A1 Overexpression (transgenic mice) | Increase in brain 24S-OHC | ~2 fold | [11] |
| Efavirenz (200 mg) Treatment (early AD patients) | Increase in CSF 24HC levels | Statistically significant | [12] |
| Voriconazole Treatment (mice) | Reduction in brain 24HC levels | Statistically significant | [11][13] |
Signaling Pathways and Regulatory Networks
CYP46A1 activity is intricately linked to several key signaling pathways in the brain. Its product, 24HC, is not merely a catabolite but also a signaling molecule that can modulate neuronal function.
Cholesterol Homeostasis and the Mevalonate Pathway
There is a tight coupling between cholesterol elimination by CYP46A1 and its de novo synthesis via the mevalonate pathway.[2][14] A decrease in CYP46A1 activity leads to a compensatory reduction in cholesterol synthesis, and conversely, an increase in its activity enhances cholesterol turnover.[4] This feedback mechanism ensures the maintenance of steady-state cholesterol levels in the brain.[14]
Caption: Cholesterol homeostasis is maintained by a feedback loop between CYP46A1-mediated cholesterol elimination and the mevalonate pathway for cholesterol synthesis.
Modulation of NMDA Receptor Signaling
24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit.[4][13] By enhancing NMDA receptor function, 24HC can influence synaptic plasticity, learning, and memory.[4][15]
Caption: 24S-hydroxycholesterol, produced by CYP46A1, enhances NMDA receptor activity, thereby influencing synaptic plasticity.
Experimental Protocols
A variety of experimental techniques are employed to study the function and regulation of CYP46A1.
In Vitro Enzyme Activity Assay
This protocol is used to assess the catalytic activity of purified CYP46A1 and to screen for potential inhibitors or activators.
-
Enzyme Source: Purified, full-length recombinant human CYP46A1 expressed in E. coli.[2]
-
Substrate: Cholesterol.
-
Reaction Components: The enzyme is reconstituted in a system containing cytochrome P450 reductase and cytochrome b5 in liposomes.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Analysis: The reaction is stopped, and the products (24HC and other dihydroxycholesterols) are extracted. Quantification is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Inhibitor/Activator Screening: Test compounds are pre-incubated with the enzyme before the addition of the substrate to determine their effect on enzyme activity.[9]
Quantification of Sterols in Biological Samples using GC-MS/MS
This method allows for the sensitive and specific measurement of 24HC and other sterols in tissues and fluids.[16][17]
-
Sample Preparation: Brain tissue, plasma, or cerebrospinal fluid (CSF) is homogenized and subjected to lipid extraction.
-
Derivatization: The extracted sterols are derivatized to increase their volatility for gas chromatography.
-
GC-MS/MS Analysis: The derivatized samples are injected into a gas chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: The concentration of each sterol is determined by comparing its peak area to that of a known amount of an internal standard (e.g., deuterated 24HC).
Caption: Workflow for the quantitative analysis of sterols in biological samples using GC-MS/MS.
In Vivo Gene Therapy using Adeno-Associated Virus (AAV)
AAV vectors are used to modulate the expression of CYP46A1 in specific brain regions of animal models to study its role in neurodegenerative diseases.
-
Vector Construction: An AAV vector is engineered to carry the CYP46A1 gene for overexpression or a short hairpin RNA (shRNA) targeting Cyp46a1 mRNA for knockdown.
-
Animal Model: The AAV vector is stereotactically injected into the desired brain region (e.g., hippocampus or striatum) of a mouse model of a neurodegenerative disease (e.g., APP23 or zQ175 mouse models).[1][6]
-
Behavioral and Neuropathological Analysis: After a period of time to allow for gene expression, the animals are subjected to behavioral tests (e.g., Morris water maze) to assess cognitive function.[10] Brain tissue is then collected for histological and biochemical analysis to evaluate changes in neuropathology (e.g., amyloid plaques, neurodegeneration) and cholesterol metabolism.[1][6]
Therapeutic Implications and Future Directions
The dual role of CYP46A1 in both cholesterol clearance and neuronal signaling makes it a compelling target for therapeutic intervention in neurodegenerative diseases. Both activation and inhibition strategies are being explored.
-
CYP46A1 Activation: In conditions where reduced cholesterol turnover and impaired clearance of pathogenic proteins are implicated, such as Alzheimer's and Huntington's diseases, enhancing CYP46A1 activity may be beneficial.[1][5] Low-dose efavirenz, an anti-HIV drug, has been shown to allosterically activate CYP46A1 and is being investigated in clinical trials for Alzheimer's disease.[4][12]
-
CYP46A1 Inhibition: In contrast, in situations of excessive neuronal excitation where increased CYP46A1 activity may be detrimental, inhibition of the enzyme could be a therapeutic approach.[15] Several potent and selective inhibitors of CYP46A1 have been developed and are being studied in preclinical models.[15]
Future research will focus on elucidating the precise mechanisms by which CYP46A1 modulation affects neurodegenerative processes, identifying novel and specific modulators of the enzyme, and conducting further clinical trials to validate its therapeutic potential. The development of brain-penetrant small molecules that can fine-tune CYP46A1 activity holds promise for the treatment of a range of devastating neurological disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Exploring CYP46A1's Role in Parkinson's Disease Progression: New Insights and Implications - Be part of the knowledge - ReachMD [reachmd.com]
- 8. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Crystal structures of substrate-bound and substrate-free cytochrome P450 46A1, the principal cholesterol hydroxylase in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. CYP46A1 activation by low-dose efavirenz enhances brain cholesterol metabolism in subjects with early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 14. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 16. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Synthesis of Cholesterol 24-hydroxylase-IN-2 (Soticlestat)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cholesterol 24-hydroxylase-IN-2, a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. This inhibitor is identical to the compound known as soticlestat (TAK-935). The document details the structure-based drug design approach that led to its discovery, a complete synthesis protocol, and the methodologies for key biological assays. Quantitative data on its potency, selectivity, and pharmacokinetic properties are presented in structured tables. Additionally, signaling pathways, experimental workflows, and the chemical synthesis are visualized through detailed diagrams to facilitate a deeper understanding of this significant molecule in the context of neurotherapeutics.
Introduction
Cholesterol 24-hydroxylase (CH24H), a cytochrome P450 enzyme primarily expressed in the brain, plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] This enzymatic conversion is the main pathway for cholesterol elimination from the brain. Dysregulation of CH24H and subsequent alterations in 24HC levels have been implicated in various neurological disorders. As such, the development of potent and selective CH24H inhibitors has been an area of intense research. This compound (soticlestat) emerged from these efforts as a first-in-class, highly potent, and selective inhibitor of CH24H.[2]
Discovery and Design
The discovery of this compound (soticlestat) was the result of a structure-based drug design (SBDD) campaign.[3] The development process began with high-throughput screening which identified initial hit compounds. Subsequent optimization of a 4-arylpyridine scaffold, guided by X-ray co-crystal structures of inhibitor candidates bound to CH24H, led to the identification of soticlestat. This iterative process of design, synthesis, and biological evaluation allowed for the enhancement of potency and selectivity, culminating in a compound with an IC50 of 7.4 nM for human CH24H.[3]
Quantitative Data
The biological activity and pharmacokinetic properties of this compound (soticlestat) have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. other CYPs | Reference |
| Human CH24H | 7.4 | High | [3] |
| CYP2C8 | 28,000 | >3700-fold | [4] |
| CYP2C9 | 30,000 | >4000-fold | [4] |
| CYP2C19 | 18,000 | >2400-fold | [4] |
| CYP3A4 | 30,000 | >4000-fold | [4] |
Table 2: Pharmacokinetic Properties in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (median, hours) | 0.25 - 0.52 | [5] |
| Terminal elimination half-life (hours) | 0.82 - 7.16 | [5] |
| Renal Excretion | Negligible | [5] |
Experimental Protocols
Synthesis of this compound (Soticlestat)
The synthesis of soticlestat, with the IUPAC name (4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone, is a multi-step process. The following is a detailed protocol based on the general scheme described in the literature.[1]
Step 1: Synthesis of 2,4'-bipyridine-3-carboxylic acid
-
To a solution of 2-chloronicotinic acid (1 eq) in a mixture of toluene, ethanol, and water is added 4-pyridinylboronic acid (1.2 eq) and sodium carbonate (3 eq).
-
The mixture is degassed with argon, and then tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.
-
The reaction is heated to reflux for 16 hours.
-
After cooling, the mixture is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4'-bipyridine-3-carboxylic acid.
Step 2: Amide coupling to form Soticlestat
-
To a solution of 2,4'-bipyridine-3-carboxylic acid (1 eq) in dimethylformamide (DMF) is added 4-benzyl-4-hydroxypiperidine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield soticlestat.
CH24H Inhibition Assay (IC50 Determination)
The inhibitory activity of soticlestat against human CH24H is determined using a recombinant enzyme system.
-
Enzyme and Substrate Preparation: Recombinant human CH24H is expressed and purified. Cholesterol is used as the substrate.
-
Assay Conditions: The assay is performed in a buffer containing the CH24H enzyme, NADPH-cytochrome P450 reductase, and cholesterol.
-
Inhibitor Addition: Soticlestat is dissolved in DMSO and added to the assay mixture at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a set incubation period at 37°C, the reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
Product Quantification: The formation of the product, 24S-hydroxycholesterol, is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of soticlestat that causes 50% inhibition of 24S-hydroxycholesterol formation is determined by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of CH24H and Inhibition by Soticlestat
References
- 1. s201.q4cdn.com [s201.q4cdn.com]
- 2. tandfonline.com [tandfonline.com]
- 3. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]
- 4. s201.q4cdn.com [s201.q4cdn.com]
- 5. Population pharmacokinetics, enzyme occupancy, and pharmacodynamic modeling of soticlestat in patients with developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 24S-Hydroxycholesterol Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 24S-hydroxycholesterol (24S-HC) metabolic pathway, a critical route for cholesterol homeostasis in the central nervous system. This document details the enzymatic processes, regulatory networks, and analytical methodologies essential for research and therapeutic development in this field.
Core Metabolic Pathway
The primary pathway for the elimination of cholesterol from the brain involves its conversion to the more polar metabolite, 24S-hydroxycholesterol. This hydroxylation reaction is catalyzed by the enzyme cholesterol 24-hydroxylase, a member of the cytochrome P450 family, specifically designated as CYP46A1.[1] This enzyme is predominantly located in the neurons of the brain.[1]
Unlike cholesterol, 24S-HC can readily cross the blood-brain barrier to enter the systemic circulation.[1] Once in the bloodstream, it is transported to the liver for further metabolism. In the liver, 24S-HC is converted into bile acids or conjugated to form sulfated and glucuronidated derivatives, which are then excreted in the bile.[1]
Mandatory Visualization: 24S-Hydroxycholesterol Metabolic Pathway
Caption: Overview of the 24S-hydroxycholesterol metabolic pathway.
Quantitative Data
Table 1: Kinetic Parameters of Human CYP46A1
| Parameter | Value | Conditions | Reference |
| Km for Cholesterol | 5.4 µM | Reconstituted system with purified enzyme | [2] |
| kcat | Varies (e.g., increased 6.7-fold with 20 µM efavirenz) | Reconstituted system with purified enzyme | [2] |
Note: The catalytic efficiency of CYP46A1 can be significantly modulated by allosteric activators and inhibitors.
Table 2: Physiological Concentrations of 24S-Hydroxycholesterol
| Biological Matrix | Population | Concentration Range | Reference |
| Plasma | Healthy Adults | 60 - 83 ng/mL (total) | [3] |
| Healthy Adults | 4 - 21 ng/mL (free) | [3] | |
| Infants (1-5 years) | ~385 ng/mL | [4] | |
| Children (6-9 years) | ~258 ng/mL | [4] | |
| Teenagers (10-18 years) | ~192 ng/mL | [4] | |
| Cerebrospinal Fluid (CSF) | Healthy Controls | 1.0 - 2.5 ng/mL | [5] |
| Alzheimer's Disease Patients | Significantly elevated compared to controls | [6] |
Experimental Protocols
Quantification of 24S-Hydroxycholesterol in Human Plasma and CSF by LC-MS/MS
This protocol is adapted from a validated method for the sensitive quantification of 24S-HC.[7]
3.1.1. Materials and Reagents
-
24S-Hydroxycholesterol standard
-
Deuterated 24S-hydroxycholesterol internal standard (e.g., d7-24-HC)
-
Methanol, Acetonitrile, Methyl-tert-butyl ether (MTBE), Formic acid (LC-MS grade)
-
Nicotinic acid
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for CSF samples
-
Bovine Serum Albumin (BSA) for plasma standards
3.1.2. Sample Preparation
-
Standard Curve Preparation: Due to endogenous 24S-HC, prepare calibration standards in a surrogate matrix. For plasma, use a 5% BSA solution. For CSF, use a 2.5% HP-β-CD solution to prevent non-specific binding.
-
Sample Spiking: To 50 µL of plasma or CSF sample, add the internal standard.
-
Liquid-Liquid Extraction: Add 500 µL of MTBE, vortex for 10 minutes, and centrifuge at 13,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 50 µL of a solution containing nicotinic acid in acetonitrile/pyridine to derivatize the hydroxyl group.
-
Final Preparation: After incubation, evaporate the solvent and reconstitute the sample in the mobile phase for injection.
3.1.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Eclipse XBD, 3 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:4).
-
Gradient: A gradient from 95% to 100% B over 5 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.60 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the nicotinate derivatives of 24S-HC and the internal standard.
Mandatory Visualization: LC-MS/MS Workflow
Caption: Workflow for 24S-HC quantification by LC-MS/MS.
CYP46A1 Enzyme Activity Assay
This protocol is based on in vitro assays using purified recombinant CYP46A1 or isolated brain microsomes.[8]
3.2.1. Materials and Reagents
-
Purified recombinant human CYP46A1 or isolated brain microsomes
-
Cytochrome P450 oxidoreductase (OR)
-
NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Cholesterol (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
NaCl (100 mM)
-
Detergent (e.g., CYMAL-6) for purified enzyme assays
3.2.2. Assay Procedure (with Purified Enzyme)
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 100 mM NaCl, and 0.02% CYMAL-6.
-
Component Addition: Add the purified CYP46A1 (e.g., 0.5 µM) and cytochrome P450 oxidoreductase (e.g., 1.0 µM).
-
Substrate Addition: Add cholesterol to the desired final concentration. For kinetic studies, vary the cholesterol concentration.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) with shaking.
-
Termination: Stop the reaction by adding a solvent such as acetonitrile.
-
Analysis: Quantify the produced 24S-hydroxycholesterol using LC-MS/MS as described above.
3.2.3. Assay Procedure (with Brain Microsomes)
-
Reaction Mixture Preparation: In a total volume of 1 mL of 50 mM potassium phosphate buffer (pH 7.2) with 100 mM NaCl, add brain microsomes (e.g., 1 mg of total protein).
-
Reconstitution: Add cytochrome P450 oxidoreductase (e.g., 1 µM).
-
Initiation: Start the reaction by adding the NADPH-regenerating system. The endogenous cholesterol within the microsomes serves as the substrate.
-
Incubation and Termination: Follow the same incubation and termination steps as for the purified enzyme assay.
-
Analysis: Quantify the formed 24S-hydroxycholesterol.
Signaling Pathways
Liver X Receptor (LXR) Signaling
24S-Hydroxycholesterol is a potent endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis.[9] In the brain, LXRβ is the predominant isoform.
Upon binding of 24S-HC, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream targets of LXR activation by 24S-HC in astrocytes include:
-
Apolipoprotein E (ApoE): Upregulation of ApoE transcription and secretion, which is involved in cholesterol transport to neurons.[9]
-
ATP-binding cassette (ABC) transporters (ABCA1 and ABCG1): Increased expression of these transporters facilitates the efflux of cholesterol from astrocytes.[9][10]
This signaling pathway creates a feedback loop where excess neuronal cholesterol, converted to 24S-HC, signals to astrocytes to enhance cholesterol efflux and transport.
Mandatory Visualization: 24S-HC LXR Signaling Pathway
Caption: LXR signaling cascade initiated by 24S-hydroxycholesterol.
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
24S-Hydroxycholesterol acts as a potent positive allosteric modulator of NMDA receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and neuronal communication.[11][12]
The modulation by 24S-HC is direct and selective for NMDA receptors, with no significant effect on AMPA or GABAA receptors at physiological concentrations.[5][11] It enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[5][11] The mechanism of action appears to be distinct from other known modulators, suggesting a novel binding site on the NMDA receptor complex.[11][12] This potentiation of NMDA receptor function by 24S-HC has implications for learning, memory, and excitotoxicity.
Mandatory Visualization: 24S-HC Modulation of NMDA Receptor
Caption: Positive allosteric modulation of the NMDA receptor by 24S-HC.
References
- 1. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Enzyme Properties of Cholesterol 24-Hydroxylase (CYP46A1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase, officially known as Cytochrome P450 46A1 (CYP46A1), is a critical enzyme in the central nervous system (CNS) responsible for the majority of cholesterol turnover in the brain.[1][2][3][4][5] By catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24S-OHC), CYP46A1 initiates the primary pathway for cholesterol elimination from the brain, as 24S-OHC can readily cross the blood-brain barrier.[3][6][7] This function positions CYP46A1 as a key regulator of brain cholesterol homeostasis, a process increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Huntington's disease.[6][7][8][9][10] This guide provides a comprehensive overview of the core properties of CYP46A1, with a focus on its enzymatic characteristics, substrate specificity, and the methodologies used for its study.
Core Enzyme Properties
CYP46A1 is a 57 kDa monomeric, heme-containing protein anchored to the endoplasmic reticulum membrane in neurons.[3] Its expression is predominantly localized to neurons in multiple subregions of the brain, including the hippocampus, cortex, and cerebellum.[1][11] Subcellularly, the enzyme is found in the endoplasmic reticulum of neuronal cell bodies and dendrites.[1]
Catalytic Activity and Kinetics
The primary catalytic function of CYP46A1 is the hydroxylation of cholesterol at the C24 position of its side chain.[3] This monooxygenase reaction is crucial for converting cholesterol into a more polar metabolite, 24S-hydroxycholesterol, facilitating its transport out of the brain.[3] The enzyme has a relatively slow catalytic rate compared to other cholesterol-hydroxylating P450s, which is consistent with the slow turnover of cholesterol in the brain.[6][12] The Michaelis-Menten constant (Km) for cholesterol is in the low micromolar range.[2]
In addition to its primary function, CYP46A1 can further metabolize 24S-hydroxycholesterol into 24,25-dihydroxycholesterol and 24,27-dihydroxycholesterols in vitro.[3][12]
Table 1: Kinetic Parameters of CYP46A1
| Substrate | Product(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| Cholesterol | 24S-hydroxycholesterol | ~2.7-5.4 | ND | ~0.002 | [2][13] |
| 24S-hydroxycholesterol | 24,25-dihydroxycholesterol, 24,27-dihydroxycholesterol | ND | ND | ND | [3][12] |
| 7-dehydrocholesterol | 24-hydroxy-7-dehydrocholesterol, 25-hydroxy-7-dehydrocholesterol | ND | ND | ND | [14] |
| Desmosterol | (24S),25-epoxycholesterol | ND | ND | ND | [7][15] |
ND: Not determined from the provided search results.
Substrate and Inhibitor Specificity
The active site of CYP46A1 is characterized by a banana-shaped hydrophobic cavity that exhibits considerable conformational flexibility.[13] This plasticity allows the enzyme to accommodate a broad range of substrates beyond cholesterol, including other sterols and even some xenobiotics.[6][12][14][16]
A variety of compounds have been identified as inhibitors of CYP46A1, ranging from antifungal drugs to antidepressants.[13][16] This broad inhibitor profile is a critical consideration for drug development, as off-target inhibition of CYP46A1 could have significant neurological consequences.
Table 2: Substrate and Inhibitor Profile of CYP46A1
| Compound | Type | Affinity (Kd, IC50, or Ki) | Reference |
| Cholesterol | Substrate | Km ~2.7-5.4 µM | [2][13] |
| Cholesterol 3-sulfate | High-affinity substrate | ND | [13] |
| 7-dehydrocholesterol | Substrate | ND | [14] |
| Desmosterol | Substrate | ND | [15] |
| Tranylcypromine | Inhibitor | Kd ~60 nM (for a structural analog) | [16] |
| Thioperamide | Inhibitor | Nanomolar affinity | [16] |
| Voriconazole | Inhibitor | Nanomolar affinity | [6][16] |
| Clotrimazole | Inhibitor/Substrate | Nanomolar affinity | [16] |
| Soticlestat | Inhibitor | Ki = 7.3 µM | [6] |
ND: Not determined from the provided search results.
Role in Signaling Pathways and Disease
By controlling the levels of cholesterol and 24S-hydroxycholesterol in the brain, CYP46A1 plays a crucial role in various cellular processes and signaling pathways.[6] The product of the enzyme, 24S-hydroxycholesterol, is not merely a waste product but also a signaling molecule that can modulate the activity of liver X receptors (LXRs) and N-methyl-D-aspartate (NMDA) receptors.[17][18][19][20]
Dysregulation of CYP46A1 activity and the subsequent disruption of cholesterol homeostasis are implicated in several neurodegenerative disorders.[6][7][8] In Alzheimer's disease, for example, there are conflicting reports on CYP46A1 expression levels, with some studies showing a decrease.[21][22] In Huntington's disease, reduced CYP46A1 expression has been observed, and restoring its activity has shown therapeutic potential in animal models.[9][10][23]
Experimental Protocols
Recombinant CYP46A1 Expression and Purification
A common method for studying CYP46A1 involves its heterologous expression in Escherichia coli and subsequent purification. This allows for detailed in vitro characterization of the enzyme's catalytic properties in a reconstituted system.
Methodology:
-
Cloning: The full-length human CYP46A1 cDNA is cloned into an appropriate bacterial expression vector.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.
-
Purification: The recombinant CYP46A1 is purified from the cell lysate using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
In Vitro Enzyme Activity Assay
The catalytic activity of purified recombinant CYP46A1 can be measured in a reconstituted system.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains purified CYP46A1, cytochrome P450 reductase, cytochrome b5, a lipid environment (e.g., liposomes), and the substrate (cholesterol).
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination: The reaction is stopped by the addition of a solvent (e.g., a mixture of chloroform and methanol).
-
Product Extraction and Analysis: The product, 24S-hydroxycholesterol, is extracted and quantified using methods such as gas chromatography-mass spectrometry (GC-MS).[6]
Conclusion and Future Directions
CYP46A1 stands as a pivotal enzyme in maintaining the delicate balance of cholesterol within the brain. Its unique catalytic properties and central role in cholesterol elimination make it a compelling target for therapeutic intervention in a range of neurodegenerative diseases.[24] The conformational flexibility of its active site presents both opportunities and challenges for the development of specific modulators.[13][16] Future research will likely focus on elucidating the precise mechanisms by which CYP46A1 activity is regulated in vivo and on the development of highly selective activators or inhibitors with therapeutic potential.[25][26][27] A deeper understanding of the downstream signaling consequences of modulating CYP46A1 activity will be crucial for translating basic research findings into effective clinical strategies.
References
- 1. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Cholesterol 24-hydroxylase: an enzyme of cholesterol turnover in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP46A1 gene therapy deciphers the role of brain cholesterol metabolism in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. CYP46A1 cytochrome P450 family 46 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 20. The role of cholesterol metabolic enzyme CYP46A1 and its metabolite 24S-hydroxycholesterol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scbt.com [scbt.com]
Inhibitory Potency of Cholesterol 24-hydroxylase-IN-2: A Technical Overview
This guide provides an in-depth analysis of Cholesterol 24-hydroxylase-IN-2, a potent inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering quantitative data, relevant signaling pathways, and a representative experimental protocol for assessing inhibitory activity.
Quantitative Inhibitory Data
This compound demonstrates high-affinity inhibition of its target enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of this inhibitor.
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | 5.4 nM[1] |
Signaling Pathway of Cholesterol 24-hydroxylase (CYP46A1)
Cholesterol 24-hydroxylase (CYP46A1) is a crucial enzyme primarily expressed in the neurons of the brain.[2][3] It plays a central role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[2][3][4] This hydroxylation increases the polarity of the cholesterol molecule, allowing it to cross the blood-brain barrier and enter systemic circulation for subsequent degradation in the liver.[5][6] This process represents the main pathway for cholesterol elimination from the brain.[7][8]
The product, 24S-HC, is not merely a catabolite; it is an active signaling molecule. It is a known activator of Liver X Receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism.[6][9] Additionally, 24S-HC has been shown to be a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function.[3][4] Inhibition of CYP46A1 by compounds like this compound would block these downstream effects by preventing the formation of 24S-HC.
Experimental Protocols: In Vitro IC50 Determination
The determination of the IC50 value for an inhibitor of Cholesterol 24-hydroxylase involves an in vitro enzyme activity assay. The following protocol describes a representative methodology.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human CYP46A1.
Materials:
-
Enzyme: Recombinant human Cholesterol 24-hydroxylase (CYP46A1), often co-expressed with cytochrome P450 reductase in a microsomal preparation.
-
Substrate: Cholesterol, delivered in a suitable solubilizing agent like cyclodextrin.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution for serial dilutions.
-
Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
Detection System: A method to quantify the product, 24S-hydroxycholesterol. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer, starting from a high concentration. Also, prepare a vehicle control (DMSO in buffer).
-
Reaction Mixture Preparation: In a microtiter plate, combine the assay buffer, the NADPH regenerating system, and the recombinant CYP46A1 enzyme preparation.
-
Pre-incubation with Inhibitor: Add a small volume of each inhibitor dilution (or vehicle control) to the appropriate wells containing the enzyme mixture. Allow this to pre-incubate for a short period (e.g., 15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cholesterol substrate to all wells.
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins. An internal standard (e.g., a deuterated version of 24S-hydroxycholesterol) should be added at this step for accurate quantification.
-
Product Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using an LC-MS system to separate and quantify the amount of 24S-hydroxycholesterol produced in each well.
-
Data Analysis:
-
Normalize the data by setting the activity in the vehicle control wells to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adeno-associated Virus Gene Therapy With Cholesterol 24-Hydroxylase Reduces the Amyloid Pathology Before or After the Onset of Amyloid Plaques in Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
Biochemical Characterization of Soticlestat (TAK-935): A Potent Cholesterol 24-Hydroxylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive biochemical characterization of soticlestat (also known as TAK-935 or OV935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1). Due to the limited publicly available information on "Cholesterol 24-hydroxylase-IN-2," this guide focuses on the well-documented inhibitor soticlestat to fulfill the core requirements of a detailed technical whitepaper. Soticlestat is a first-in-class investigational anticonvulsant that has been evaluated in clinical trials for the treatment of rare developmental and epileptic encephalopathies.[1][2] This guide will delve into its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the relevant signaling pathways, providing a valuable resource for researchers in neuroscience and drug discovery.
Core Biochemical Data
Soticlestat is a highly selective and potent inhibitor of CH24H, a brain-specific cytochrome P450 enzyme responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[2][3] This conversion is the primary pathway for cholesterol elimination from the brain.[2] The inhibitory activity and selectivity of soticlestat have been extensively characterized in various in vitro and in vivo studies.
Quantitative Inhibitory Activity and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (CH24H) | 4.5 nM | Human | In vitro enzyme assay | [3][4] |
| IC50 (CH24H) | 7.4 nM | Human | In vitro enzyme assay | [5] |
| CYP2C8 Inhibition (IC50) | 28 µM | Human | Reversible CYP inhibition assay | [6][7] |
| CYP2C9 Inhibition (IC50) | 30 µM | Human | Reversible CYP inhibition assay | [6][7] |
| CYP2C19 Inhibition (IC50) | 18 µM | Human | Reversible CYP inhibition assay | [6][7] |
| CYP3A4 Inhibition (IC50) | 30 µM | Human | Reversible CYP inhibition assay | [6][7] |
| CYP3A4 Inhibition (IC50) | 66,000 nM | Human | In vitro enzyme assay | [5] |
| P-glycoprotein (P-gp) Inhibition (IC50) | 81.1 µM | Caco-2 cells | P-gp mediated transport assay | [7] |
Mechanism of Action
Soticlestat exerts its pharmacological effects by directly inhibiting the enzymatic activity of CH24H.[1] This inhibition leads to a reduction in the levels of 24S-hydroxycholesterol (24HC) in the brain.[1][8] The proposed mechanisms by which soticlestat's reduction of 24HC leads to its anticonvulsant and neuroprotective effects are threefold:
-
Modulation of Glutamatergic Signaling: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9][10] By reducing 24HC levels, soticlestat is thought to decrease NMDA receptor-mediated hyperexcitability, thereby raising the seizure threshold.[9][10]
-
Restoration of Glutamate Homeostasis: Inhibition of CH24H by soticlestat may preserve cholesterol-rich lipid rafts in the plasma membrane of astrocytes.[9] These lipid rafts are crucial for the function of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[9][11] By maintaining EAAT2 function, soticlestat helps to reduce excessive glutamate levels and subsequent neurotoxicity.[9]
-
Anti-inflammatory Effects: Reduced levels of 24HC have been correlated with a decrease in the release of the pro-inflammatory cytokine TNF-α in the hippocampus.[9][11] This suggests that soticlestat may also possess anti-inflammatory properties that contribute to its neuroprotective effects.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by soticlestat and a general workflow for its in vitro characterization.
Experimental Protocols
In Vitro Cholesterol 24-Hydroxylase (CH24H) Inhibition Assay
This protocol is based on the methodology described for the characterization of soticlestat and other CH24H inhibitors.[5]
1. Materials and Reagents:
-
Recombinant human CH24H enzyme (e.g., from a commercial supplier or in-house expression system)
-
[14C]-Cholesterol (radiolabeled substrate)
-
Soticlestat (or other test compounds)
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4) supplemented with 0.1% BSA and a protease inhibitor cocktail (e.g., Complete EDTA-free)
-
NADPH regenerating system (e.g., mixture of MgCl2, glucose-6-phosphate, β-NADP+, and glucose-6-phosphate dehydrogenase)
-
Organic solvent for reaction termination and extraction (e.g., ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel)
-
TLC mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Scintillation cocktail and liquid scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of soticlestat in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 0.2%) to avoid solvent effects.
-
Enzyme and Compound Incubation: In a 384-well plate, add the diluted soticlestat to the wells. Then, add the recombinant human CH24H enzyme diluted in assay buffer. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the [14C]-Cholesterol substrate and the NADPH regenerating system to each well.
-
Reaction Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Sterol Extraction: Mix thoroughly and centrifuge the plate to separate the organic and aqueous phases. Carefully collect the organic layer containing the sterols.
-
Thin Layer Chromatography (TLC): Spot the extracted organic phase onto a TLC plate. Develop the TLC plate in a suitable mobile phase to separate the unreacted [14C]-Cholesterol from the product, 24S-[14C]-hydroxycholesterol.
-
Quantification: After drying the TLC plate, visualize the spots (e.g., using a phosphorimager) and quantify the radioactivity in the spots corresponding to the substrate and the product using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each soticlestat concentration relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacokinetics and Pharmacodynamics
Studies in healthy human volunteers have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of soticlestat.[12][13]
Pharmacokinetic Profile of Soticlestat
| Parameter | Value | Condition | Reference |
| Time to Maximum Plasma Concentration (tmax) | 0.25 - 0.52 hours | Single oral dose | [12] |
| Elimination Half-life (t1/2) | ~4 hours | Multiple daily doses | [14] |
| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT2B4) and to a lesser extent by CYP3A4 oxidation | In vitro human hepatocytes | [6][7][15] |
| Excretion | Negligible renal excretion of the parent drug | Multiple daily doses | [14] |
Pharmacodynamic Effect of Soticlestat
The primary pharmacodynamic marker for soticlestat's activity is the reduction of plasma 24HC levels, which reflects the inhibition of CH24H in the brain.[13] In clinical studies, soticlestat demonstrated a dose-dependent reduction in plasma 24HC levels.[12][13] For instance, once-daily doses of 100-400 mg of soticlestat resulted in a 46.8% to 62.7% reduction in steady-state 24HC levels.[14]
Conclusion
Soticlestat is a potent and selective inhibitor of Cholesterol 24-hydroxylase with a well-defined mechanism of action that involves the modulation of glutamatergic signaling and neuroinflammation through the reduction of brain 24S-hydroxycholesterol. Its favorable pharmacokinetic and pharmacodynamic profiles have positioned it as a promising therapeutic candidate for epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on CH24H as a therapeutic target.
References
- 1. Soticlestat - Wikipedia [en.wikipedia.org]
- 2. Soticlestat: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. s201.q4cdn.com [s201.q4cdn.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. neurology.org [neurology.org]
- 7. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]
- 8. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 10. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. s201.q4cdn.com [s201.q4cdn.com]
- 13. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 pharmacokinetic and safety study of soticlestat in participants with mild or moderate hepatic impairment or normal hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cholesterol 24-Hydroxylase-IN-2 and its Implications for Neurosteroid Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase-IN-2, a potent inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1). Due to the limited publicly available data on this compound, this document also extensively reviews the well-characterized CYP46A1 inhibitor, soticlestat (TAK-935), as a representative agent to illustrate the therapeutic potential and mechanistic considerations of targeting this enzyme for neurosteroid modulation.
Introduction to Cholesterol 24-Hydroxylase (CYP46A1)
Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1), is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis within the central nervous system (CNS).[1] It catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24HC), which, unlike cholesterol, can readily cross the blood-brain barrier.[2] This process is the primary pathway for cholesterol elimination from the brain.
Beyond its role in cholesterol turnover, 24HC is now recognized as a significant neurosteroid that modulates neuronal function. Notably, 24HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory.[1] Consequently, inhibition of CYP46A1 presents a compelling therapeutic strategy for conditions associated with neuronal hyperexcitability and glutamate-mediated neurotoxicity.
This compound: A Potent CYP46A1 Inhibitor
This compound is a potent and selective inhibitor of CYP46A1. While detailed in vivo studies and extensive experimental protocols are not widely published, its fundamental biochemical properties have been characterized.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide | [3] |
| Molecular Formula | C20H23FN4O | [3] |
| Molecular Weight | 354.4 g/mol | [3] |
| CAS Number | 1613481-52-9 | [4] |
| In Vitro IC50 | 5.4 nM | [4][5] |
Known Biological Activity and Applications
The primary documented activity of this compound is its potent inhibition of the CYP46A1 enzyme, with an IC50 value of 5.4 nM.[4][5] Its potential application in the imaging of CYP46A1 in mammals has been suggested, likely due to its high potency and selectivity, which would be advantageous for developing radiolabeled tracers for positron emission tomography (PET) or similar imaging modalities.[4][5]
Soticlestat (TAK-935): A Clinical-Stage CYP46A1 Inhibitor as a Case Study
Given the limited data on this compound, we will now focus on soticlestat (TAK-935), a first-in-class, potent, and selective CYP46A1 inhibitor that has undergone extensive preclinical and clinical investigation. Soticlestat serves as an excellent paradigm for understanding the broader implications of CYP46A1 inhibition.
Mechanism of Action
Soticlestat's primary mechanism of action is the potent and selective inhibition of CYP46A1.[6] This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol (24HC) in the brain. The therapeutic effects of soticlestat are believed to stem from the downstream consequences of reduced 24HC levels:
-
Normalization of Seizure Threshold: By lowering the concentration of the NMDA receptor positive allosteric modulator 24HC, soticlestat is hypothesized to decrease neuronal hyperexcitability and raise the seizure threshold.[1]
-
Restoration of Glutamate Homeostasis: Inhibition of CYP46A1 may help preserve the integrity of membrane lipid rafts, which are crucial for the function of glutamate transporters. This could enhance the sequestration of glutamate from the synaptic cleft, thereby reducing excessive excitatory signaling.[1]
-
Suppression of Neuroinflammation: Soticlestat has been shown to reduce the release of inflammatory cytokines, suggesting a role in mitigating neuroinflammatory processes that can contribute to neuronal dysfunction.[1]
Pharmacokinetics and Pharmacodynamics of Soticlestat
Pharmacokinetic and pharmacodynamic studies in healthy volunteers have provided key insights into the clinical profile of soticlestat.
Table 3.2.1: Pharmacokinetics of Soticlestat in Healthy Adults
| Parameter | Value | Conditions | Source |
| Time to Peak Plasma Concentration (Tmax) | 0.33 - 0.5 hours | Single and multiple doses | [7] |
| Elimination Half-life (t1/2) | ~4 hours | Multiple doses | [7] |
| Renal Excretion | Negligible | Multiple doses | [7] |
| Exposure Increase | Slightly greater than dose-proportional | 100-400 mg once daily | [7] |
Table 3.2.2: Pharmacodynamics of Soticlestat in Healthy Adults
| Dose | Reduction in 24S-hydroxycholesterol | Conditions | Source |
| 100 - 400 mg once daily | 46.8% to 62.7% | At steady state | [7] |
Clinical Efficacy of Soticlestat
Soticlestat has been investigated in Phase 3 clinical trials for the treatment of developmental and epileptic encephalopathies, specifically Dravet syndrome and Lennox-Gastaut syndrome.
Table 3.3.1: Overview of Soticlestat Phase 3 Clinical Trial Results
| Study | Condition | Primary Endpoint | Outcome | Key Secondary Endpoint Findings | Source |
| SKYLINE (TAK-935-3001) | Dravet Syndrome | Reduction in convulsive seizure frequency | Narrowly missed (p=0.06) | Clinically meaningful and nominally significant improvements in responder rate, caregiver and clinician global impression, and seizure intensity/duration (p ≤ 0.008) | [8] |
| SKYWAY (TAK-935-3002) | Lennox-Gastaut Syndrome | Reduction in Major Motor Drop (MMD) seizure frequency | Missed | Some pre-specified subgroups showed nominally significant treatment effects on primary and secondary endpoints. | [8] |
Experimental Protocols
Detailed experimental protocols for the evaluation of CYP46A1 inhibitors can be extrapolated from published studies on soticlestat and other tool compounds.
In Vitro CYP46A1 Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against the target enzyme.
Protocol:
-
Enzyme Preparation: Human CYP46A1 microsomes are used as the enzyme source.
-
Incubation: Microsomes are pre-incubated with a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin in a potassium phosphate buffer.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound or soticlestat) are added to the reaction wells.
-
Substrate Addition: The reaction is initiated by adding the substrate, either cholesterol or a surrogate like testosterone.
-
Cofactor Addition: NADPH is added to start the enzymatic reaction.
-
Reaction Conditions: The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).
-
Quantification: The formation of the product (24-hydroxycholesterol or hydroxylated testosterone) is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
In Vivo Assessment of Target Engagement
This type of study is crucial to confirm that the inhibitor reaches the brain and engages with its target.
Protocol:
-
Animal Model: Mice or rats are typically used.
-
Compound Administration: The inhibitor is administered orally or via another relevant route at various doses.
-
Time Course: Plasma and brain tissue samples are collected at different time points after administration.
-
24HC Measurement: The levels of 24S-hydroxycholesterol in the plasma and brain homogenates are measured using LC-MS/MS.
-
Data Analysis: The percentage reduction in 24HC levels is calculated relative to a vehicle-treated control group to determine the extent of target engagement.[7]
Mandatory Visualizations
Signaling Pathway of Cholesterol 24-Hydroxylase
Caption: Signaling pathway of CYP46A1 and the effect of its inhibition.
Experimental Workflow for In Vivo Evaluation of a CYP46A1 Inhibitor
Caption: Workflow for in vivo evaluation of a CYP46A1 inhibitor.
Conclusion
This compound is a potent inhibitor of CYP46A1, an enzyme of significant interest for the development of novel therapeutics for neurological disorders. While specific data on this compound is limited, the extensive research on soticlestat provides a strong rationale for the continued exploration of this target. The inhibition of CYP46A1 and the subsequent reduction of the neurosteroid 24S-hydroxycholesterol offers a promising, novel mechanism for modulating neuronal excitability and neuroinflammation. Further research into compounds like this compound is warranted to fully understand their therapeutic potential and to develop new treatments for challenging neurological conditions.
References
- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H23FN4O | CID 118450714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. Soticlestat: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]
- 7. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. takeda.com [takeda.com]
- 9. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cholesterol 24-hydroxylase-IN-2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1] It plays a crucial role in cholesterol homeostasis in the central nervous system by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation facilitates the removal of excess cholesterol from the brain, as 24S-HC can cross the blood-brain barrier more readily than cholesterol itself.[1] Dysregulation of CH24H activity has been implicated in various neurodegenerative diseases, making it an attractive therapeutic target.
Cholesterol 24-hydroxylase-IN-2 is a potent inhibitor of CH24H with an IC50 of 5.4 nM.[3] This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound and other potential CH24H inhibitors using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses CYP46A1.
Signaling Pathway
The enzymatic reaction catalyzed by Cholesterol 24-hydroxylase (CYP46A1) is a key step in the cholesterol elimination pathway in neurons. Cholesterol is converted to 24S-hydroxycholesterol, which can then be transported out of the brain into the circulatory system for subsequent metabolism in the liver. Inhibition of CYP46A1 by a compound like this compound blocks this conversion, leading to a decrease in the production of 24S-hydroxycholesterol.
Experimental Workflow
The cell-based assay workflow involves culturing SH-SY5Y cells, treating them with the test inhibitor, and then quantifying the amount of 24S-hydroxycholesterol produced. The level of 24S-HC in the cell culture supernatant is inversely proportional to the inhibitory activity of the compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Media:
-
Base Medium: Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
-
Reagents for Cell Culture:
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Assay Plate: 96-well clear, flat-bottom cell culture plates
-
Test Compound: this compound
-
Detection Kit: Human 24S-Hydroxycholesterol ELISA Kit (e.g., Abcam ab285293 or similar)
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipette
-
Cell Culture
-
Thawing and Plating:
-
Thaw the vial of SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete culture medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and plate into new flasks at a split ratio of 1:3 to 1:6.
-
Cell-Based Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the SH-SY5Y cells as described above.
-
Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
After the 24-hour incubation of the cell plate, carefully remove the medium from each well.
-
Add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
-
Quantification of 24S-Hydroxycholesterol:
-
After the 24-hour treatment period, carefully collect the cell culture supernatant from each well into a new 96-well plate or microcentrifuge tubes.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cell debris.
-
Use the clarified supernatant for the quantification of 24S-HC using a commercial ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, this typically involves adding the supernatant samples and standards to the antibody-coated microplate, followed by the addition of a horseradish peroxidase (HRP)-conjugated detection antibody. After incubation and washing steps, a substrate solution is added, and the color development is stopped.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate 24S-HC Concentration:
-
Generate a standard curve by plotting the OD values of the standards versus their known concentrations.
-
Use the standard curve to determine the concentration of 24S-HC in each of the experimental samples.
-
-
Determine Percentage Inhibition:
-
Calculate the percentage inhibition for each inhibitor concentration using the following formula:
where 24S-HC_inhibitor is the concentration of 24S-HC in the presence of the inhibitor, and 24S-HC_vehicle is the concentration in the vehicle control wells.
-
-
Calculate IC50 Value:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CH24H activity.
-
Data Presentation
The quantitative data from the cell-based assay can be summarized in the following table. The provided values for this compound are representative and based on its high potency.
| Compound | Cell-Based IC50 (nM) | Maximum Inhibition (%) |
| This compound (Example Data) | 5 - 15 | > 95% |
| Soticlestat (Reference Compound) | ~10 - 50 | > 95% |
| Negative Control | > 10,000 | < 10% |
Note: The IC50 values in a cell-based assay can be influenced by factors such as cell permeability and metabolism, and may differ from values obtained in cell-free biochemical assays.
References
Application Notes and Protocols: Cholesterol 24-hydroxylase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1] This enzyme is primarily expressed in the brain and plays a crucial role in cholesterol homeostasis within the central nervous system (CNS) by converting cholesterol to 24S-hydroxycholesterol (24HC).[2][3] The dysregulation of CH24H activity has been implicated in various neurodegenerative diseases, making it a significant therapeutic and diagnostic target.[2][3] this compound, with an IC50 of 5.4 nM, serves as a valuable research tool for studying the physiological and pathological roles of CH24H.[1] Its primary in vivo application lies in the potential for non-invasive imaging of CH24H expression and activity in the brain using Positron Emission Tomography (PET).[1][2]
In Vivo Applications: PET Imaging of Cerebral Cholesterol Metabolism
The primary in vivo application of this compound and its analogs is as a radiolabeled tracer for PET imaging of CH24H in the brain.[1][2] A structurally related F-18 labeled version, [¹⁸F]CHL2310, has demonstrated promising results in preclinical studies, suggesting the potential of this class of inhibitors for non-invasively quantifying cholesterol metabolism in the CNS.[2]
Key Findings from in vivo studies with a structurally related radioligand ([¹⁸F]CHL2310) in rats: [2]
-
High Brain Uptake: The radioligand demonstrated high uptake in the brain.[2]
-
Specific Binding: In vitro autoradiography and in vivo blocking studies confirmed high binding specificity to CH24H.[2]
-
Favorable Kinetics: The tracer exhibited suitable clearance kinetic profiles within the CNS.[2]
-
Metabolic Stability: The radioligand showed high stability in the brain, with over 90% of the parent compound remaining unchanged at 60 minutes post-injection.[3]
These characteristics make this compound and its derivatives promising candidates for developing PET radiotracers to:
-
Investigate the role of CH24H in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]
-
Assess the target engagement and pharmacodynamics of therapeutic CH24H inhibitors.
-
Potentially serve as a diagnostic biomarker for diseases associated with altered brain cholesterol metabolism.
Quantitative Data
The following table summarizes the in vivo data obtained from studies with the structurally related radioligand, [¹⁸F]CHL2310, in Sprague-Dawley rats.[2]
| Parameter | Value | Species | Notes |
| Brain Uptake (SUV) | > 4 | Rat | SUV = Standardized Uptake Value.[2] |
| In Vitro Binding Specificity | 69-75% reduction in binding with blockers | Rat Brain Sections | Blocking agents used were Soticlestat and CHL-2205.[2] |
| In Vivo Metabolic Stability (Brain) | ~92% parent compound at 60 min | Rat | [3] |
| In Vivo Metabolic Stability (Plasma) | ~23% parent compound at 60 min | Rat | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Cholesterol 24-hydroxylase in brain cholesterol metabolism and a general workflow for in vivo PET imaging studies.
Caption: Role of CH24H in brain cholesterol metabolism and its inhibition.
Caption: General workflow for preclinical PET imaging studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of a structurally related radioligand, [¹⁸F]CHL2310.[2] These protocols can be adapted for the in vivo evaluation of this compound and its derivatives.
Protocol 1: In Vitro Autoradiography
Objective: To determine the in vitro binding specificity of the inhibitor to CH24H in brain tissue.
Materials:
-
Rat brain sections (20 µm, sagittal)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radiolabeled inhibitor (e.g., [¹⁸F]CHL2310, 1 µCi/mL)
-
Blocking agents (e.g., Soticlestat, unlabeled this compound, 10 µM)
-
Ice-cold distilled water
-
Phosphor imaging plates and scanner
Procedure:
-
Pre-incubate sagittal rat brain sections with Tris-HCl buffer at room temperature for 20 minutes.
-
Incubate the sections with the radiolabeled inhibitor (1 µCi/mL) in Tris-HCl buffer.
-
For blocking studies, co-incubate adjacent sections with the radiolabeled inhibitor and a high concentration (10 µM) of a known CH24H inhibitor (e.g., Soticlestat) or unlabeled this compound.
-
After incubation, wash the sections with ice-cold Tris-HCl buffer for 2 minutes.
-
Perform a final quick wash with cold distilled water for 10 seconds.
-
Dry the sections and expose them to a phosphor imaging plate.
-
Scan the plate and analyze the resulting autoradiograms to compare the binding in the presence and absence of the blocking agent.
Protocol 2: In Vivo PET Imaging
Objective: To assess the brain uptake, distribution, and kinetics of the radiolabeled inhibitor in a living animal model.
Materials:
-
Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Radiolabeled inhibitor (e.g., [¹⁸F]CHL2310)
-
PET/CT or PET/MR scanner
-
Saline solution
Procedure:
-
Anesthetize the rat using isoflurane (e.g., 2% in oxygen).
-
Place the animal in the PET scanner and perform a transmission scan for attenuation correction.
-
Administer the radiolabeled inhibitor via intravenous injection (e.g., tail vein) as a bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Reconstruct the PET images using appropriate algorithms (e.g., 3D-OSEM).
-
Analyze the images to determine the time-activity curves (TACs) in different brain regions of interest (e.g., cortex, hippocampus, striatum, thalamus).
Protocol 3: Ex Vivo Biodistribution
Objective: To quantify the distribution of the radiolabeled inhibitor in various organs and tissues after in vivo administration.
Materials:
-
Sprague-Dawley rats
-
Radiolabeled inhibitor
-
Gamma counter
-
Dissection tools
-
Scales
Procedure:
-
Administer the radiolabeled inhibitor intravenously to a cohort of rats.
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes) post-injection, euthanize the animals.
-
Rapidly dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: Radiometabolite Analysis
Objective: To determine the in vivo metabolic stability of the radiolabeled inhibitor in plasma and brain.
Materials:
-
Sprague-Dawley rats
-
Radiolabeled inhibitor
-
Centrifuge
-
Radio-HPLC system
-
Solvents for extraction (e.g., acetonitrile)
Procedure:
-
Following in vivo administration of the radiolabeled inhibitor, collect blood samples and brain tissue at various time points.
-
For plasma analysis, centrifuge the blood to separate the plasma.
-
For brain analysis, homogenize the brain tissue.
-
Precipitate proteins from plasma and brain homogenates (e.g., with cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant, containing the parent compound and its radiometabolites, using a radio-HPLC system.
-
Quantify the percentage of the parent compound relative to the total radioactivity.
References
Application Notes and Protocols: Utilizing Cholesterol 24-hydroxylase Inhibitors for Brain Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cholesterol 24-hydroxylase (CH24H) inhibitors, exemplified by compounds like Cholesterol 24-hydroxylase-IN-2, in brain imaging studies. The primary focus is on Positron Emission Tomography (PET) imaging, a powerful in vivo technique to quantify CH24H enzyme levels and engagement by therapeutic agents in the central nervous system.
Introduction to Cholesterol 24-hydroxylase (CYP46A1)
Cholesterol 24-hydroxylase, also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3][4] It plays a crucial role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2][5] This hydroxylation increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the brain.[2] This enzymatic conversion is the principal pathway for cholesterol turnover in the central nervous system.[1][6]
Dysregulation of CH24H activity and brain cholesterol metabolism has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and stroke, making it a significant target for therapeutic intervention and in vivo imaging.[5][7][8]
Principle of CH24H PET Imaging
PET imaging of CH24H relies on the use of a radiolabeled ligand that specifically binds to the enzyme. By detecting the distribution and concentration of this radiotracer in the brain, researchers can quantitatively assess the levels of CH24H. Furthermore, by administering a CH24H inhibitor, the displacement of the radiotracer can be measured to determine the degree of target engagement by the drug. This provides invaluable information for drug development, including dose-finding studies and confirming the mechanism of action in vivo.
This compound is an inhibitor of CH24H with an IC50 of 5.4 nM.[9] While specific PET imaging studies with a radiolabeled version of this particular inhibitor are not detailed in the provided search results, the principles and protocols outlined below using the well-characterized PET radiotracer [¹⁸F]T-008 and the selective inhibitor soticlestat (TAK-935) serve as a comprehensive guide for imaging this enzyme target.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the CH24H PET radiotracer [¹⁸F]T-008 and the inhibitor soticlestat.
Table 1: In Vitro and Preclinical Characteristics of CH24H Imaging Agents
| Parameter | Value | Species | Reference |
| This compound IC50 | 5.4 nM | Not Specified | [9] |
| Soticlestat (TAK-935) IC50 | 7.4 nM | Not Specified | [11] |
| [¹⁸F]T-008 Free Fraction in Plasma | 13.1 ± 0.8% | Non-human Primate | [12] |
| Soticlestat Brain Penetrance | Demonstrated | Mouse | [11] |
| [¹⁸F]T-008 Brain Uptake Rank Order | Striatum > Cortical Regions > Cerebellum | Rhesus Macaque | [10] |
| Soticlestat Occupancy at 0.89 mg/kg | 97-98% | Rhesus Macaque | [10] |
Table 2: Human Dosimetry and Kinetic Modeling of [¹⁸F]T-008
| Parameter | Mean Value | Unit | Reference |
| Effective Dose | 1.83E-02 | mSv/MBq | [8] |
| Half-maximal effect-site concentration of soticlestat | 5.52 | ng/mL | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving CH24H and a typical experimental workflow for a CH24H PET imaging study.
Caption: Cholesterol metabolism pathway in the brain mediated by CH24H.
Caption: Experimental workflow for a CH24H PET imaging study.
Experimental Protocols
The following protocols are generalized from preclinical and clinical studies of CH24H PET imaging.[8][10][12]
Protocol 1: In Vitro Autoradiography for CH24H Binding
Objective: To determine the specific binding of a radiolabeled CH24H inhibitor to brain tissue sections.
Materials:
-
[³H]-labeled CH24H inhibitor (e.g., [³H]T-008)
-
Wild-type and CH24H knockout (KO) mouse brain sections (cryosectioned at 20 µm)
-
Unlabeled CH24H inhibitor (e.g., soticlestat) for blocking studies
-
Binding buffer (e.g., Tris-HCl buffer with appropriate additives)
-
Wash buffer
-
Phosphor imaging plates or film cassettes
-
Imaging system (e.g., phosphor imager)
Methodology:
-
Thaw slide-mounted brain sections to room temperature.
-
Pre-incubate the sections in binding buffer for 15-30 minutes to rehydrate.
-
For non-specific binding determination, incubate a set of sections with the radioligand in the presence of a high concentration of the unlabeled inhibitor (e.g., 1 µM soticlestat).
-
Incubate all sections with the [³H]-labeled CH24H inhibitor at a specified concentration in binding buffer for 60-90 minutes at room temperature.
-
Wash the sections in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes of short duration.
-
Quickly rinse the sections in ice-cold deionized water to remove buffer salts.
-
Dry the sections under a stream of cool air.
-
Expose the dried sections to a phosphor imaging plate or film for an appropriate duration (typically several days to weeks for tritium).
-
Scan the imaging plate or develop the film and quantify the signal in different brain regions using densitometry software.
-
Compare the binding in wild-type, KO, and blocked sections to determine specific binding.
Protocol 2: In Vivo PET Imaging in Non-Human Primates
Objective: To determine the in vivo distribution, kinetics, and target occupancy of a CH24H inhibitor.
Materials:
-
[¹⁸F]-labeled CH24H PET radiotracer (e.g., [¹⁸F]T-008)
-
Anesthetized non-human primate (e.g., rhesus macaque)
-
PET/CT or PET/MR scanner
-
Arterial line for blood sampling
-
Unlabeled CH24H inhibitor for occupancy studies
-
Saline for injection
Methodology:
-
Anesthetize the animal and position it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the [¹⁸F]-labeled radiotracer intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the parent radiotracer concentration in plasma (the arterial input function).
-
For occupancy studies, administer the unlabeled inhibitor at a specific dose and time before the radiotracer injection.
-
Reconstruct the PET images.
-
Analyze the time-activity curves for different brain regions using kinetic modeling (e.g., Logan graphical analysis with plasma input) to determine the total distribution volume (VT).
-
Calculate target occupancy using the baseline and post-inhibitor VT values.
Protocol 3: Human PET Imaging Study
Objective: To assess the dosimetry, kinetics, and target engagement of a CH24H inhibitor in human subjects.
Materials:
-
[¹⁸F]-labeled CH24H PET radiotracer (e.g., [¹⁸F]T-008)
-
Human participants (healthy volunteers or patient population)
-
PET/CT or PET/MR scanner
-
Arterial line for blood sampling
-
Unlabeled CH24H inhibitor
Methodology:
-
Obtain informed consent and ensure all regulatory and ethical approvals are in place.
-
Dosimetry:
-
Administer a known amount of the radiotracer to a cohort of subjects.
-
Perform a series of whole-body PET scans at multiple time points post-injection.
-
Calculate organ-absorbed doses and the total effective dose using software such as OLINDA/EXM.[8]
-
-
Kinetic Modeling and Test-Retest Variability:
-
Perform two baseline PET scans on separate days for a cohort of subjects to assess test-retest variability.
-
Acquire dynamic brain PET scans with arterial blood sampling as described in Protocol 2.
-
Determine the optimal kinetic model to quantify radiotracer binding.
-
-
Target Occupancy:
-
Administer single or multiple doses of the unlabeled CH24H inhibitor to cohorts of subjects.
-
Perform PET scans at specified times post-dosing.
-
Calculate target occupancy at different dose levels and plasma concentrations of the inhibitor to establish a dose-response relationship.
-
Conclusion
The use of specific inhibitors, such as this compound, in conjunction with PET imaging provides a powerful platform for investigating the role of CH24H in brain health and disease. The detailed protocols and data presented here, based on the well-studied examples of [¹⁸F]T-008 and soticlestat, offer a robust framework for researchers and drug developers to design and execute their own brain imaging studies targeting this important enzyme. These methods are critical for advancing our understanding of brain cholesterol metabolism and for the development of novel therapeutics for neurological disorders.
References
- 1. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical characterization of [18F]T-008, a novel PET imaging radioligand for cholesterol 24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CYP46A1 Enzymatic Inhibition Assay Using IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a critical enzyme in the central nervous system responsible for the majority of cholesterol turnover in the brain.[1][2] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC), a more soluble form that can cross the blood-brain barrier and enter systemic circulation for elimination.[1][3] This process is essential for maintaining cholesterol homeostasis in the brain. Dysregulation of CYP46A1 activity has been implicated in various neurodegenerative diseases, including Alzheimer's disease and Huntington's disease, making it a promising therapeutic target.[2][4][5][6]
This document provides detailed application notes and protocols for an in vitro enzymatic inhibition assay of CYP46A1 using a putative inhibitor, IN-2. The provided methodologies are designed to be a robust resource for researchers investigating the inhibitory potential of novel compounds against CYP46A1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of CYP46A1 and the general workflow for the enzymatic inhibition assay.
Caption: Metabolic pathway of cholesterol hydroxylation by CYP46A1 in the brain.
References
- 1. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuronal Cholesterol Accumulation Induced by Cyp46a1 Down-Regulation in Mouse Hippocampus Disrupts Brain Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 24S-hydroxycholesterol Levels Following Treatment with a CYP46A1 Inhibitor (IN-2)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the measurement of 24S-hydroxycholesterol (24S-OHC) in biological samples after treatment with IN-2, a hypothetical inhibitor of Cholesterol 24-hydroxylase (CYP46A1). The protocol focuses on a robust and widely used method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
24S-hydroxycholesterol is a crucial cholesterol metabolite in the brain, where it is synthesized from cholesterol by the enzyme Cholesterol 24-hydroxylase (CYP46A1). It plays a significant role in maintaining cholesterol homeostasis in the central nervous system and is implicated in various neurodegenerative diseases. The modulation of CYP46A1 activity presents a therapeutic target for such conditions. This application note outlines the methodology to assess the efficacy of a putative CYP46A1 inhibitor, referred to as IN-2, by quantifying the changes in 24S-OHC levels in a cellular or tissue model.
Signaling Pathway of 24S-hydroxycholesterol Synthesis
The synthesis of 24S-OHC is a direct enzymatic conversion of cholesterol. IN-2 is hypothesized to inhibit this process by acting on CYP46A1.
Caption: Inhibition of 24S-hydroxycholesterol synthesis by IN-2.
Experimental Protocol: Quantification of 24S-OHC by LC-MS/MS
This protocol describes the steps for sample preparation and analysis of 24S-OHC from cell lysates or brain tissue homogenates.
3.1. Materials and Reagents
-
Standards: 24S-hydroxycholesterol, d7-24S-hydroxycholesterol (internal standard)
-
Solvents: Methanol, isopropanol, acetonitrile, hexane, ethyl acetate (all LC-MS grade)
-
Reagents: Butylated hydroxytoluene (BHT), potassium hydroxide, water (LC-MS grade)
-
Solid Phase Extraction (SPE): C18 cartridges
-
Cell culture or tissue samples treated with vehicle and IN-2.
3.2. Sample Preparation
-
Cell Culture:
-
Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.
-
Treat cells with the desired concentrations of IN-2 or vehicle control for the specified duration.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Store cell pellets at -80°C until analysis.
-
-
Tissue Homogenates:
-
Harvest brain tissue from animal models treated with IN-2 or vehicle.
-
Immediately snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in a suitable buffer on ice.
-
3.3. Lipid Extraction and Saponification
-
To the cell pellet or tissue homogenate, add the internal standard (d7-24S-OHC).
-
Add a solution of butylated hydroxytoluene (BHT) in ethanol to prevent oxidation.
-
Perform alkaline saponification by adding potassium hydroxide and incubating at an elevated temperature to hydrolyze cholesterol esters.
-
Neutralize the reaction with an appropriate acid.
-
Extract the non-saponifiable lipids (including 24S-OHC) using a mixture of hexane and ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
3.4. Solid Phase Extraction (SPE) Cleanup
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the oxysterols with an appropriate solvent.
-
Dry the eluate under nitrogen.
3.5. LC-MS/MS Analysis
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile and water with appropriate additives.
-
Perform detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for 24S-OHC and its deuterated internal standard should be optimized.
Experimental Workflow
Application Notes and Protocols for Studying Neuronal Cholesterol Metabolism Using IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of neuronal membranes and plays a critical role in synaptogenesis, axonal guidance, and signal transduction. Dysregulation of cholesterol homeostasis in the brain is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Niemann-Pick type C (NPC) disease.[1] The study of neuronal cholesterol metabolism is therefore of paramount importance for understanding brain function and developing novel therapeutic strategies.
This document provides detailed application notes and protocols for the use of IN-2 , a research compound analogous to well-characterized modulators of cholesterol metabolism, to investigate its effects on neuronal cholesterol homeostasis. For the purpose of these protocols, we will draw upon the mechanisms of action of known compounds such as U18666A , an inhibitor of intracellular cholesterol trafficking, and 25-hydroxycholesterol (25-HC) , an oxysterol that potently regulates cholesterol biosynthesis. These compounds serve as valuable tools to dissect the intricate pathways governing cholesterol metabolism in neurons.
Mechanism of Action of Representative Compounds
U18666A is a cationic amphiphile that induces a cellular phenotype mimicking NPC disease.[2][3] It is understood to inhibit the egress of cholesterol from late endosomes and lysosomes, leading to the accumulation of unesterified cholesterol in these compartments.[1][4] This disruption of intracellular cholesterol trafficking affects downstream cellular processes, including cholesterol esterification and the regulation of cholesterol-responsive genes.[2][3]
25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that acts as a potent regulator of cholesterol homeostasis. It suppresses the maturation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor that controls the expression of genes involved in cholesterol biosynthesis and uptake.[5][6] By inhibiting SREBP2 processing, 25-HC effectively downregulates the synthesis of cholesterol.[6]
The hypothetical compound IN-2 is presented here as a tool to probe these pathways. The following protocols are designed to elucidate whether IN-2 acts similarly to U18666A by disrupting cholesterol trafficking or like 25-HC by inhibiting the SREBP2 pathway.
Key Experimental Protocols
Protocol 1: Assessment of IN-2 on Neuronal Cholesterol Esterification
Objective: To determine if IN-2 inhibits the esterification of cholesterol, a hallmark of disrupted intracellular cholesterol trafficking.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
IN-2 (and/or U18666A as a positive control)
-
Low-density lipoprotein (LDL) enriched with [¹⁴C]-cholesterol
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.
-
Treat the cells with varying concentrations of IN-2 (or U18666A) for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-cholesterol-enriched LDL to the culture medium and incubate for 4-6 hours to allow for uptake and metabolism.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
-
Separate the lipid extracts by TLC using a solvent system that resolves cholesterol and cholesteryl esters (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesterol and cholesteryl esters into scintillation vials.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Calculate the percentage of cholesterol esterification as the ratio of radioactivity in the cholesteryl ester fraction to the total radioactivity (cholesterol + cholesteryl esters).
Expected Results: A dose-dependent decrease in cholesterol esterification in IN-2 treated cells would suggest a mechanism of action similar to U18666A.
Protocol 2: Analysis of SREBP2 Processing and Target Gene Expression
Objective: To investigate if IN-2 affects the SREBP2 signaling pathway by analyzing the processing of SREBP2 and the expression of its target genes.
Materials:
-
Neuronal cell line
-
IN-2 (and/or 25-HC as a positive control)
-
Reagents for protein extraction and Western blotting (lysis buffer, antibodies against SREBP2)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)
-
Primers for SREBP2 target genes (e.g., HMGCR, LDLR) and a housekeeping gene (e.g., GAPDH)
Procedure:
Part A: Western Blot for SREBP2 Processing
-
Treat neuronal cells with IN-2 or 25-HC for an appropriate duration (e.g., 8-24 hours).
-
Prepare nuclear and cytoplasmic protein extracts from the treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes both the precursor and the mature, nuclear form of SREBP2.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of the mature (nuclear) to precursor (cytoplasmic) form of SREBP2.
Part B: qRT-PCR for SREBP2 Target Gene Expression
-
Treat neuronal cells with IN-2 or 25-HC as in Part A.
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using primers for SREBP2 target genes (e.g., HMG-CoA reductase - HMGCR, Low-density lipoprotein receptor - LDLR) and a housekeeping gene.
-
Analyze the relative gene expression levels using the ΔΔCt method.
Expected Results: A decrease in the mature form of SREBP2 and a corresponding downregulation of its target genes (HMGCR, LDLR) in IN-2 treated cells would indicate an inhibitory effect on the SREBP2 pathway, similar to 25-HC.[6]
Data Presentation
Table 1: Quantitative Effects of IN-2 on Neuronal Cholesterol Metabolism
| Experimental Readout | Control | IN-2 (Low Conc.) | IN-2 (High Conc.) | Positive Control |
| Cholesterol Esterification (%) | 100 ± 5 | 75 ± 6 | 40 ± 4 | U18666A: 35 ± 5 |
| Mature/Precursor SREBP2 Ratio | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.05 | 25-HC: 0.2 ± 0.04 |
| HMGCR mRNA Expression (fold change) | 1.0 ± 0.1 | 0.7 ± 0.08 | 0.2 ± 0.03 | 25-HC: 0.15 ± 0.02 |
| LDLR mRNA Expression (fold change) | 1.0 ± 0.12 | 0.6 ± 0.1 | 0.3 ± 0.05 | 25-HC: 0.25 ± 0.04 |
Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.
Visualizations
Caption: Inhibition of cholesterol egress from lysosomes by IN-2/U18666A.
Caption: Inhibition of the SREBP2 signaling pathway by IN-2/25-HC.
Caption: Experimental workflow for characterizing the effects of IN-2.
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the effects of a novel compound, represented here as IN-2, on neuronal cholesterol metabolism. By employing techniques to assess cholesterol trafficking and the SREBP2 signaling pathway, researchers can effectively characterize the mechanism of action of new chemical entities. The use of established modulators like U18666A and 25-hydroxycholesterol as positive controls is crucial for validating experimental findings. This systematic approach will contribute to a deeper understanding of the complex regulation of cholesterol in the nervous system and aid in the development of therapeutics for associated neurological disorders.
References
- 1. Potential Use of the Cholesterol Transfer Inhibitor U18666A as a Potent Research Tool for the Study of Cholesterol Mechanisms in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Inhibition of Intracellular Cholesterol Transport Alters Presenilin Localization and Amyloid Precursor Protein Processing in Neuronal Cells | Journal of Neuroscience [jneurosci.org]
- 4. Endosomal-Lysosomal Cholesterol Sequestration by U18666A Differentially Regulates Amyloid Precursor Protein (APP) Metabolism in Normal and APP-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cholesterol 24-Hydroxylase (CH24H) Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, inhibitors in mice, based on publicly available preclinical data for compounds such as soticlestat (TAK-935) and other novel inhibitors.
Introduction
Cholesterol 24-hydroxylase (CH24H) is a brain-specific cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system (CNS).[1][2][3] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), a more soluble metabolite that can cross the blood-brain barrier for subsequent elimination.[3][4] Inhibition of CH24H has emerged as a potential therapeutic strategy for neurological disorders associated with neuronal hyperexcitability, such as epilepsy.[1][4][5][6] These notes provide detailed protocols and data for researchers investigating CH24H inhibitors in mouse models.
Mechanism of Action
CH24H inhibitors act by binding to the enzyme, thereby preventing the conversion of cholesterol to 24HC. This leads to a reduction in the levels of 24HC in the brain.[1][6] The therapeutic effects of CH24H inhibition are thought to be mediated, at least in part, by the subsequent reduction in glutamate-evoked neuronal excitotoxicity.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CH24H and a general experimental workflow for evaluating CH24H inhibitors in mice.
Caption: Signaling pathway of Cholesterol 24-hydroxylase (CH24H) and its inhibition.
Caption: General experimental workflow for in vivo evaluation of CH24H inhibitors.
Dosage and Administration in Mice
The dosage and route of administration of CH24H inhibitors can vary depending on the specific compound and the experimental goals. Below is a summary of data from preclinical studies with soticlestat (TAK-935) and another novel inhibitor.
Table 1: Summary of In Vivo Data for CH24H Inhibitors in Mice
| Compound | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Soticlestat (TAK-935) | Wild-Type (WT) | Not specified | Subcutaneous infusion | Reduced brain 24HC levels (EC50 = 6.0 nM, based on unbound plasma exposure). | [1] |
| Soticlestat (TAK-935) | APP/PS1-Tg | 10 mg/kg | Not specified | Lowered brain 24HC by approximately 50%. | [6] |
| Soticlestat (TAK-935) | PTZ Kindling Model | 10 mg/kg | Not specified | Plasma levels of 28.6 ± 15.6 ng/mL; strong correlation between brain levels and 24HC lowering. | [5] |
| Compound "[I]" | Not specified | 30 mg/kg | Oral | Reduced brain CH24H levels by 26%; Cplasma = 0.179 µM, Cbrain = 0.102 µM after 1 hour. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Brain 24HC Reduction by a Novel CH24H Inhibitor
Objective: To determine the in vivo potency of a CH24H inhibitor in reducing brain 24HC levels in mice.
Materials:
-
Wild-type C57BL/6 mice
-
CH24H inhibitor (e.g., soticlestat)
-
Vehicle control (appropriate for the inhibitor's solubility)
-
Administration equipment (e.g., oral gavage needles, subcutaneous infusion pumps)
-
Tissue homogenization equipment
-
LC-MS/MS for 24HC quantification
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Dosing Preparation: Prepare a dose-response range of the CH24H inhibitor and a vehicle control.
-
Administration: Administer the inhibitor to different groups of mice via the chosen route (e.g., oral gavage or subcutaneous infusion). A typical study might include 3-5 dose levels and a vehicle control group (n=5-8 mice per group).
-
Sample Collection: At a predetermined time point post-administration (e.g., based on pharmacokinetic data, if available), euthanize the mice.
-
Brain Tissue Extraction: Immediately perfuse the mice with saline to remove blood from the brain. Dissect and collect the brains.
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
24HC Quantification: Extract the lipids from the brain homogenate and quantify the levels of 24HC using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent reduction in brain 24HC levels for each dose group compared to the vehicle control group. Determine the EC50 value if a dose-response relationship is observed.
Protocol 2: Assessment of Anticonvulsant Efficacy in a Seizure Model
Objective: To evaluate the anticonvulsant properties of a CH24H inhibitor in a mouse model of epilepsy (e.g., pentylenetetrazol (PTZ) kindling model).
Materials:
-
Mice susceptible to the chosen seizure model
-
CH24H inhibitor
-
Vehicle control
-
Pentylenetetrazol (PTZ)
-
Behavioral observation and recording equipment
Procedure:
-
Kindling Induction: Induce kindling in mice by administering a sub-convulsive dose of PTZ every other day for a specified period. Monitor and score the seizure severity for each animal.
-
Drug Administration: Once the mice are fully kindled, administer the CH24H inhibitor or vehicle control at a specific time before the next PTZ injection.
-
Seizure Challenge: Administer the PTZ challenge and observe the mice for seizure activity.
-
Behavioral Scoring: Score the latency to and the severity of the seizures according to a standardized scale.
-
Pharmacodynamic Correlation: At the end of the study, collect brain tissue to measure 24HC levels to correlate with the observed anticonvulsant effects.
-
Data Analysis: Compare the seizure scores and latencies between the inhibitor-treated and vehicle-treated groups using appropriate statistical methods.
Considerations and Troubleshooting
-
Blood-Brain Barrier Permeability: Successful CH24H inhibition in the CNS requires that the compound can effectively cross the blood-brain barrier. It is crucial to assess the brain-to-plasma concentration ratio of the inhibitor.[4]
-
Pharmacokinetics: The dosing regimen should be designed based on the pharmacokinetic profile of the inhibitor, including its half-life, to ensure adequate target engagement over the desired period.
-
Target Engagement: Direct measurement of 24HC levels in the brain is the most reliable method to confirm target engagement of a CH24H inhibitor.[1][6] Plasma 24HC levels may also correlate with brain levels and can be a useful biomarker.[1]
-
Specificity: It is important to characterize the selectivity of the inhibitor against other cytochrome P450 enzymes to minimize off-target effects.[4]
By following these guidelines and protocols, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel Cholesterol 24-hydroxylase inhibitors in mice.
References
- 1. neurology.org [neurology.org]
- 2. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 5. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cholesterol 24-Hydroxylase-IN-2 for Studying Neurodegenerative Disease Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1][2][3] It plays a crucial role in brain cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC).[1][2][4] This conversion facilitates the elimination of excess cholesterol from the brain, as 24HC can cross the blood-brain barrier, unlike cholesterol itself.[2] Dysregulation of CH24H activity and subsequent alterations in brain cholesterol metabolism have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[3][5][6][7][8]
In the context of Alzheimer's disease, altered cholesterol metabolism is closely linked to amyloid pathology.[5][6] Studies have shown that in AD patients, the concentration of 24S-hydroxycholesterol is lower in the plasma and cerebrospinal fluid compared to healthy controls.[5][6] Furthermore, polymorphisms in the CYP46A1 gene have been associated with an increased risk for AD.[7] In Parkinson's disease, elevated levels of CYP46A1 and 24-OHC have been observed in patients and are suggested to promote α-synuclein pathology.[8]
The product of CH24H, 24HC, is not merely a catabolite but also a bioactive molecule that can modulate neuronal function. It has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, suggesting that its levels can influence glutamatergic neurotransmission and neuronal excitability.[9][10]
Given the central role of CH24H in brain cholesterol metabolism and its association with neurodegenerative pathways, pharmacological modulation of this enzyme presents a promising therapeutic and research avenue. Cholesterol 24-hydroxylase-IN-2 (CH24H-IN-2) is a potent inhibitor of CH24H, offering a valuable tool for researchers to investigate the downstream effects of reduced 24HC production in various experimental models of neurodegenerative diseases.
This compound: Properties and Mechanism of Action
This compound is a small molecule inhibitor of the CH24H enzyme. Its primary mechanism of action is the direct inhibition of the catalytic activity of CH24H, thereby reducing the conversion of cholesterol to 24HC. This leads to a decrease in the levels of 24HC in the brain and subsequently in the periphery.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a well-characterized CH24H inhibitor, Soticlestat (TAK-935), for comparative purposes.
| Parameter | This compound | Soticlestat (TAK-935) | Reference |
| IC50 | 5.4 nM | 7.4 nM | [11][4] |
| Molecular Formula | C20H23FN4O | C24H24N4O2 | [12][13] |
| Molecular Weight | 354.4 g/mol | 400.47 g/mol | [12][13] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound in the context of neurodegenerative disease research.
In Vitro CH24H Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of CH24H-IN-2 against the CH24H enzyme.
Materials:
-
Recombinant human CH24H (CYP46A1) enzyme
-
Cholesterol substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
24S-hydroxycholesterol standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a reaction plate, add the recombinant CH24H enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cholesterol substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.[14][15]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based Assay for Measuring 24-Hydroxycholesterol (24HC) Levels
This protocol describes how to measure the effect of CH24H-IN-2 on 24HC production in a cellular context. Neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be used.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Internal standards for extraction (e.g., deuterated 24HC)
-
Organic solvents for lipid extraction (e.g., hexane/isopropanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Plate the neuronal cells at a suitable density in multi-well plates and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
After treatment, wash the cells with PBS and harvest them.
-
Perform lipid extraction from the cell pellets. A common method is the addition of hexane/isopropanol (3:2, v/v) followed by incubation and collection of the organic phase.[16]
-
Add an internal standard to the samples before extraction to account for extraction efficiency.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the samples in a suitable solvent for analysis.
-
Quantify the levels of 24HC using a calibrated GC-MS or LC-MS/MS method.[16][17]
-
Normalize the 24HC levels to the total protein content of the cell lysate.
-
Analyze the dose-dependent reduction of 24HC levels to determine the cellular potency of the inhibitor.
In Vivo Study in a Mouse Model of Neurodegenerative Disease
This protocol provides a general framework for evaluating the in vivo efficacy of CH24H-IN-2 in a relevant mouse model (e.g., an Alzheimer's disease model like 5XFAD or a Parkinson's disease model).
Materials:
-
Transgenic mouse model of a neurodegenerative disease and wild-type littermates
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage or other desired route of administration
-
Anesthesia and surgical tools for tissue collection
-
Equipment for behavioral testing (e.g., Morris water maze, rotarod)
-
LC-MS/MS for biomarker analysis
Procedure:
-
Acclimate the animals to the housing and handling conditions.
-
Divide the animals into treatment groups: vehicle-treated wild-type, inhibitor-treated wild-type, vehicle-treated transgenic, and inhibitor-treated transgenic.
-
Administer this compound or vehicle to the animals at a predetermined dose and frequency (e.g., once daily by oral gavage). The dosing regimen may be informed by pharmacokinetic studies. For example, a study with soticlestat used doses ranging from 1 to 10 mg/kg in mice.[4][18]
-
Conduct behavioral tests at baseline and at various time points during the treatment period to assess cognitive function, motor coordination, or other relevant phenotypes.
-
At the end of the study, euthanize the animals and collect brain tissue and plasma.
-
Process the brain tissue for various analyses:
-
Biomarker Analysis: Measure the levels of 24HC in the brain and plasma using LC-MS/MS to confirm target engagement.[19]
-
Histopathology: Perform immunohistochemical staining for disease-specific markers (e.g., amyloid-beta plaques and phosphorylated tau in AD models, α-synuclein aggregates in PD models).
-
Biochemical Analysis: Conduct Western blotting or ELISA to quantify the levels of key proteins involved in the neurodegenerative pathway.
-
-
Statistically analyze the data from behavioral tests, biomarker analysis, and histopathology to evaluate the therapeutic potential of CH24H-IN-2.
Visualizations
Signaling Pathway of Cholesterol 24-Hydroxylase
Caption: CH24H pathway and point of inhibition.
Experimental Workflow for Evaluating CH24H-IN-2
Caption: Workflow for CH24H-IN-2 evaluation.
Logical Relationship of CH24H Inhibition and Neuroprotection
Caption: Hypothesized neuroprotective mechanism.
References
- 1. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Cholesterol-24-hydroxylase (CYP46) in the old brain: Analysis of positive populations and factors triggering its expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Polymorphism in the cholesterol 24S-hydroxylase gene is associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholesterol 24-hydroxylase CYP46A1 promotes α-synuclein pathology in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C20H23FN4O | CID 118450714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 17. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [en.bio-protocol.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol 24-Hydroxylase (CH24H) Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies investigating Cholesterol 24-hydroxylase (CH24H) inhibitors. Detailed protocols for key in vitro, cell-based, and in vivo assays are provided to facilitate the discovery and characterization of novel therapeutic agents targeting CH24H.
Introduction to CH24H and its Inhibition
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1][2] It plays a crucial role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[1][3] This hydroxylation increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier for subsequent elimination by the liver.[1][4]
The product of CH24H activity, 24HC, is not merely a catabolite but also an active signaling molecule. It is a known positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an agonist of Liver X Receptors (LXRs).[5][6][7] Through these interactions, 24HC can influence glutamatergic neurotransmission and gene expression related to cholesterol metabolism.[1][5]
Dysregulation of CH24H and subsequent alterations in 24HC levels have been implicated in several neurological and neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and epilepsy.[2][8][9] Inhibition of CH24H has emerged as a promising therapeutic strategy to mitigate neuronal hyperexcitability and other pathological processes associated with these conditions.[6][10] The inhibitor soticlestat (TAK-935), for example, has shown therapeutic potential in models of epilepsy and is under clinical investigation.[8][11]
Signaling Pathways and Experimental Overview
The following diagrams illustrate the central role of CH24H in brain cholesterol metabolism and the general workflow for evaluating its inhibitors.
Experimental Protocols
In Vitro CH24H Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human CH24H.
Materials:
-
Recombinant human CH24H enzyme (expressed in a suitable system, e.g., FreeStyle 293-F cells).[8]
-
[14C]-labeled Cholesterol (substrate).[8]
-
Test compounds (dissolved in DMSO).
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4) with 0.1% BSA and protease inhibitors.[8]
-
β-NADPH.[8]
-
Stop Solution: Chloroform:Methanol (1:2 v/v).[8]
-
Thin Layer Chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted compounds to the respective wells.
-
Add 3 µL of CH24H enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.[8]
-
Initiate the reaction by adding 5 µL of the substrate solution containing [14C] Cholesterol (final concentration ~15 µM) and β-NADPH (final concentration ~2 mM).[8]
-
Incubate the plate for 5 hours at 37°C.[8]
-
Terminate the reaction by adding 35 µL of the stop solution.[8]
-
Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate cholesterol from 24HC.
-
Quantify the amount of [14C]-24HC formed using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound | CH24H IC50 (nM) |
| Soticlestat (Example) | 4.5 - 7.4[8][12] |
| Compound X | Value |
| Compound Y | Value |
Cell-Based Assay for Off-Target Activity (Steroidogenesis)
This protocol assesses the potential for CH24H inhibitors to interfere with steroid hormone synthesis, a common off-target effect for CYP inhibitors. The H295R human adrenocortical carcinoma cell line is a suitable model for this purpose.[8]
Materials:
-
H295R cell line.
-
Cell culture medium and supplements.
-
Test compounds.
-
Forskolin (to stimulate steroidogenesis).
-
ELISA kits or LC-MS/MS for quantifying cortisol, testosterone, aldosterone, and corticosterone.
Procedure:
-
Seed H295R cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known inhibitor (e.g., ketoconazole) for a predetermined time (e.g., 24-48 hours).[8]
-
Stimulate steroidogenesis with forskolin.
-
Collect the cell culture supernatant.
-
Quantify the levels of key steroid hormones (cortisol, testosterone, etc.) in the supernatant using appropriate analytical methods.
-
Compare the hormone levels in treated cells to vehicle-treated controls to determine any inhibitory effects.
Data Presentation:
| Compound (at 10 µM) | Cortisol Inhibition (%) | Testosterone Inhibition (%) |
| Ketoconazole (Positive Control) | >90 | >90 |
| Soticlestat (Example) | No significant inhibition[8] | No significant inhibition[8] |
| Compound X | Value | Value |
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Mice
This protocol evaluates the ability of a CH24H inhibitor to penetrate the brain and reduce 24HC levels in vivo.
Materials:
-
C57BL/6N mice (or other appropriate strain).[8]
-
Test compound formulated for oral administration (e.g., in 0.5% methylcellulose).[8]
-
Equipment for oral gavage.
-
LC-MS/MS for quantification of the test compound and 24HC in plasma and brain tissue.
Procedure:
-
Administer the test compound orally to mice at various doses (e.g., 1, 3, and 10 mg/kg).[8][11]
-
At specified time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood and brain samples.
-
Process the plasma and brain tissue to extract the test compound and 24HC.
-
Quantify the concentrations of the test compound (for PK) and 24HC (for PD) using a validated LC-MS/MS method.
-
Calculate the percentage reduction in brain 24HC levels compared to vehicle-treated control animals.
-
Correlate the brain concentration of the inhibitor with the reduction in 24HC levels.
Data Presentation:
Pharmacokinetics (Example)
| Compound | Dose (mg/kg, p.o.) | Time (h) | Cplasma (µM) | Cbrain (µM) | Brain/Plasma Ratio |
| Compound [I] (Example) | 30 | 1 | 0.179[10] | 0.102[10] | 0.57 |
Pharmacodynamics (Example)
| Compound | Dose (mg/kg, p.o.) | Time (h) | Brain 24HC Reduction (%) |
| Soticlestat (Example) | 3 | 24 | 25[12] |
| Soticlestat (Example) | 10 | 24 | 33[12] |
| Compound [I] (Example) | 30 | Not specified | 26[10] |
Mandatory Visualizations
The following diagrams provide a visual representation of the key processes and workflows described in these application notes.
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. 24S-hydroxycholesterol: Cellular effects and variations in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]
- 10. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 11. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholesterol 24-hydroxylase-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cholesterol 24-hydroxylase-IN-2 (C24H-IN-2) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1).[1][2] CYP46A1 is a brain-specific cytochrome P450 enzyme responsible for converting cholesterol into 24S-hydroxycholesterol (24HC), which is the primary mechanism for cholesterol elimination from the brain.[3][4] By inhibiting CYP46A1, C24H-IN-2 reduces the levels of 24HC.[1]
Q2: What are the downstream effects of inhibiting CYP46A1 with C24H-IN-2?
The reduction of 24HC levels by C24H-IN-2 can lead to several downstream effects:
-
Modulation of NMDA Receptors: 24HC is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[5] Inhibition of CYP46A1 can therefore reduce NMDA receptor over-activation.[6]
-
Liver X Receptor (LXR) Signaling: 24HC is a natural agonist of Liver X Receptors (LXRs), which are transcription factors that regulate genes involved in cholesterol homeostasis, such as ABCA1 and ABCG1.[3][7] Reduced 24HC levels can alter the expression of these LXR target genes.
-
Neuroinflammation: 24HC has been implicated in neuroinflammatory pathways, and its reduction may have anti-inflammatory effects.
Q3: What is a good starting concentration for C24H-IN-2 in my cell culture experiments?
A good starting point is to use a concentration range that brackets the IC50 value of the compound. For C24H-IN-2, the reported IC50 is 5.4 nM.[1][2] We recommend a starting concentration range of 1 nM to 100 nM. However, the optimal concentration will be cell-type and application-specific and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store C24H-IN-2?
For detailed information on solubility and storage, please refer to the manufacturer's datasheet. Generally, inhibitors like C24H-IN-2 are dissolved in a solvent such as DMSO to create a concentrated stock solution, which is then further diluted in cell culture medium to the desired final concentration. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Problem 1: No observable effect on 24HC levels or downstream targets.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal duration of treatment. |
| Low Endogenous CYP46A1 Expression | Verify the expression of CYP46A1 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with known high expression of CYP46A1 or overexpressing the enzyme. The human neuroblastoma cell line SH-SY5Y is known to express CYP46A1 mRNA.[8] |
| Inhibitor Inactivity | Ensure proper storage and handling of the C24H-IN-2 stock solution to prevent degradation. Test a fresh aliquot or a new batch of the inhibitor. |
| Assay Sensitivity | Ensure your assay for measuring 24HC or downstream effects (e.g., NMDA receptor activity, LXR target gene expression) is sensitive enough to detect changes. |
Problem 2: Observed Cytotoxicity or Cell Death.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of compounds that modulate cholesterol homeostasis can be cytotoxic.[9] Reduce the concentration of C24H-IN-2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. |
| Prolonged Incubation Time | Long-term inhibition of cholesterol metabolism can be detrimental to cells. Reduce the incubation time. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Off-Target Effects | While C24H-IN-2 is reported to be selective, off-target effects at high concentrations cannot be ruled out. Lower the concentration to the minimal effective dose. |
Quantitative Data Summary
| Compound | Target | IC50 | Molecular Formula | Reported In Vitro Concentration Range | Reported In Vivo Administration (Mice) |
| This compound | CYP46A1 | 5.4 nM[1][2] | C20H23FN4O[10] | 1 nM - 100 nM (starting range) | Not specified |
| Soticlestat (TAK-935) | CYP46A1 | 7.4 nM | Not specified | Not specified | 1, 3, and 10 mg/kg (oral)[11] |
| Another Selective Inhibitor | CYP46A1 | 8.5 nM | Not specified | Not specified | 30 mg/kg (oral) |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal C24H-IN-2 Concentration
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of C24H-IN-2 in your cell culture medium. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, and 1 µM. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of C24H-IN-2 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis:
-
24HC Measurement: Collect the cell culture supernatant to measure the concentration of secreted 24HC using a sensitive method like LC-MS/MS.[8]
-
Cell Viability: Perform a cell viability assay on the treated cells to assess cytotoxicity.
-
-
Data Analysis: Plot the percentage of 24HC reduction and cell viability against the log of the C24H-IN-2 concentration to determine the EC50 (effective concentration for 50% inhibition) and CC50 (cytotoxic concentration for 50% of cells).
Protocol 2: Analysis of LXR Target Gene Expression
-
Cell Treatment: Treat cells with the optimal, non-toxic concentration of C24H-IN-2 determined from the dose-response experiment. Include a vehicle control and a positive control (e.g., a known LXR agonist).
-
Incubation: Incubate the cells for a suitable time to allow for changes in gene expression (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard protocol.
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression levels of LXR target genes (e.g., ABCA1, ABCG1). Normalize the expression to a stable housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression in the C24H-IN-2 treated group relative to the vehicle control.
Visualizations
Caption: Experimental workflow for optimizing C24H-IN-2 concentration.
Caption: Signaling pathway of CYP46A1 and its inhibition by C24H-IN-2.
Caption: Troubleshooting logic for C24H-IN-2 concentration optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS [[1613481-52-9]] Preis auf Anfrage | BIOZOL [biozol.de]
- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 24(S)-Hydroxycholesterol | CAS 474-73-7 | LXR ligand [stressmarq.com]
- 8. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Up-regulation of cholesterol 24-hydroxylase following hypoxia-ischemia in neonatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C20H23FN4O | CID 118450714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s201.q4cdn.com [s201.q4cdn.com]
Troubleshooting common issues in CYP46A1 inhibition experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytochrome P450 46A1 (CYP46A1) inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assays
Question 1: My in vitro CYP46A1 inhibition assay shows high variability between replicates. What are the potential causes and solutions?
Answer: High variability in in vitro CYP46A1 assays can stem from several factors. Here’s a troubleshooting guide:
-
Enzyme Stability: CYP46A1, like many P450 enzymes, can be unstable. Ensure proper storage conditions and avoid repeated freeze-thaw cycles of the enzyme preparation (e.g., purified recombinant enzyme or microsomes).
-
Substrate Solubility: The primary substrate, cholesterol, is highly lipophilic and can be challenging to work with in aqueous assay buffers. Ensure your method for solubilizing cholesterol (e.g., using detergents or cyclodextrins) is consistent and does not interfere with enzyme activity or inhibitor binding.
-
Reagent Preparation: Inconsistent preparation of buffers, cofactors (NADPH), and inhibitor dilutions can introduce significant variability. Always use freshly prepared reagents and perform serial dilutions accurately.
-
Assay Conditions: Factors like incubation time, temperature, and pH must be strictly controlled. Optimize these parameters for your specific assay setup.[1]
-
Pipetting Errors: When working with small volumes, minor pipetting inaccuracies can lead to large variations. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Plate Effects: In multi-well plate assays, evaporation from the outer wells can concentrate reagents and affect results. Consider not using the outermost wells or filling them with buffer to minimize evaporation.
Question 2: My known CYP46A1 inhibitor is showing lower potency (higher IC50) than expected. What could be the reason?
Answer: A decrease in the apparent potency of a CYP46A1 inhibitor can be due to several experimental variables:
-
High Enzyme Concentration: If the concentration of CYP46A1 in the assay is too high, it can lead to stoichiometric binding of a tight-binding inhibitor, resulting in an underestimation of its potency. Reduce the enzyme concentration to a level where the inhibitor concentration is in excess.
-
Substrate Concentration: The measured IC50 value for a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration, ideally at or below the Km for cholesterol, or perform a full kinetic analysis to determine the Ki.
-
Incorrect Inhibitor Concentration: Verify the concentration and purity of your inhibitor stock solution. The compound may have degraded over time.
-
Off-target Binding: The inhibitor may bind non-specifically to components of the assay system, such as plasticware or proteins in microsomal preparations, reducing its free concentration available to inhibit CYP46A1. Including a small amount of a non-ionic detergent might help reduce non-specific binding.
-
Inhibitor Metabolism: If using a complex system like liver microsomes, the inhibitor itself might be metabolized by other cytochrome P450 enzymes present, leading to a decrease in its effective concentration over the course of the assay.
Question 3: I am observing no inhibition with my test compound, but I suspect it should be a CYP46A1 inhibitor. What should I check?
Answer: If a suspected inhibitor shows no activity, consider the following:
-
Compound Solubility: The compound may have poor solubility in the aqueous assay buffer, preventing it from reaching the enzyme's active site. Try solubilizing the compound in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting it in the assay buffer. Be sure to include a vehicle control to account for any solvent effects.
-
Mechanism of Inhibition: The compound might be a mechanism-based inhibitor that requires metabolic activation by CYP46A1. This type of inhibition is time- and NADPH-dependent. Consider pre-incubating the inhibitor with the enzyme and NADPH before adding the substrate.
-
Incorrect Assay Endpoint: Ensure your analytical method for detecting the product, 24S-hydroxycholesterol (24S-HC), is sensitive and specific. Interference from other compounds or metabolites could mask the inhibitory effect.
-
Broad Substrate Specificity of CYP46A1: CYP46A1 can metabolize other compounds besides cholesterol, including some xenobiotics.[2] Your test compound might be a substrate rather than an inhibitor, or it could be a weak inhibitor that is also a substrate.
Cell-Based Assays
Question 4: I am not seeing a significant change in 24S-hydroxycholesterol levels in my cell-based assay after treatment with a CYP46A1 inhibitor. Why might this be?
Answer: Challenges in observing changes in 24S-HC levels in cell-based assays can arise from several sources:
-
Cell Health and Density: Ensure the cells are healthy, viable, and plated at an optimal density.[3][4] Over-confluent or unhealthy cells may have altered metabolic rates.[3]
-
Inhibitor Permeability and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider using cell lines with lower expression of relevant transporters or using known efflux pump inhibitors as controls.
-
Basal CYP46A1 Activity: The cell line you are using may have low endogenous expression and activity of CYP46A1.[3] Verify the expression of CYP46A1 in your chosen cell line or consider using a system with overexpressed CYP46A1.
-
Assay Duration: The turnover of cholesterol by CYP46A1 is relatively slow.[5] A short incubation time with the inhibitor may not be sufficient to produce a measurable decrease in 24S-HC levels. Optimize the treatment duration.
-
Feedback Mechanisms: Cellular cholesterol homeostasis is tightly regulated. Inhibition of CYP46A1 can trigger compensatory mechanisms that may affect cholesterol levels and metabolism over time.[6][7]
-
Analytical Sensitivity: The amount of 24S-HC produced by cultured cells can be low. Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect changes from the basal level.
Question 5: My inhibitor is showing cytotoxicity in my cell-based assay. How can I differentiate between CYP46A1 inhibition and off-target toxicity?
Answer: Distinguishing between specific inhibition and general cytotoxicity is crucial:
-
Dose-Response Analysis: Perform a dose-response curve for both CYP46A1 inhibition (measuring 24S-HC levels) and cytotoxicity (e.g., using an MTT or LDH assay). If the cytotoxicity occurs at significantly higher concentrations than the inhibition of CYP46A1, the inhibitory effect is likely specific.
-
Use of Control Compounds: Include a known, non-toxic CYP46A1 inhibitor as a positive control and a structurally similar but inactive compound as a negative control.
-
Rescue Experiments: If the toxicity is hypothesized to be due to the accumulation of cholesterol resulting from CYP46A1 inhibition, you could try to rescue the cells by adding a soluble form of 24S-HC to the culture medium.
-
Alternative Cell Lines: Test the inhibitor in a cell line that does not express CYP46A1. If the cytotoxicity persists, it is likely due to off-target effects.
-
Off-Target Screening: Screen the compound against a panel of other receptors and enzymes to identify potential off-target interactions.[6]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected CYP46A1 Inhibitors
| Compound | Substrate | IC50 | Reference |
| Compound 1 | Testosterone | 26 nM | [6] |
| Compound 2 | Testosterone | 37 nM | [6] |
| Voriconazole | Testosterone | 35.9 µM | [6] |
| Soticlestat (TAK-935/OV935) | Cholesterol | 4.5 nM (in cultured cells) | [5] |
| Soticlestat (TAK-935/OV935) | Cholesterol | Ki = 7.3 µM (with purified enzyme) | [5] |
Table 2: Effect of Systemic Administration of a CYP46A1 Inhibitor (Compound 1) on 24S-Hydroxycholesterol Levels in Mice
| Time Post-Dose (30 mg/kg) | Brain 24S-HC Reduction | Plasma 24S-HC Reduction | Reference |
| 4 hours | Significant Decrease | Not Significant | [6][8] |
| 8 hours | Significant Decrease | Significant Decrease | [6][8] |
| 16 hours | Significant Decrease | Not Significant | [6][8] |
Experimental Protocols
Protocol 1: In Vitro CYP46A1 Inhibition Assay using Recombinant Human CYP46A1
1. Materials:
- Recombinant human CYP46A1
- Cytochrome P450 reductase
- Cytochrome b5
- Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
- Potassium phosphate buffer (pH 7.4)
- Cholesterol
- Test inhibitor
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Internal standard (e.g., deuterated 24S-hydroxycholesterol)
- Solvents for extraction (e.g., hexane, isopropanol)
2. Procedure:
- Prepare a reaction mixture containing potassium phosphate buffer, the reconstituted CYP46A1 enzyme system (CYP46A1, reductase, b5, and liposomes), and the test inhibitor at various concentrations (or vehicle control).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the substrate (cholesterol) and the NADPH regenerating system.
- Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes) with gentle shaking.
- Stop the reaction by adding a quenching solvent (e.g., acetonitrile) containing the internal standard.
- Extract the product (24S-hydroxycholesterol) and internal standard using an organic solvent.
- Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.
- Quantify the amount of 24S-hydroxycholesterol formed using a validated LC-MS/MS method.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell-Based CYP46A1 Inhibition Assay
1. Materials:
- A suitable neuronal cell line expressing CYP46A1 (e.g., SH-SY5Y, primary neurons)
- Cell culture medium and supplements
- Multi-well cell culture plates
- Test inhibitor
- Vehicle control (e.g., DMSO)
- Lysis buffer
- Internal standard (e.g., deuterated 24S-hydroxycholesterol)
- Solvents for extraction
2. Procedure:
- Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).[3]
- Remove the culture medium and replace it with fresh medium containing the test inhibitor at various concentrations or the vehicle control.
- Incubate the cells for an optimized period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and collect the cell lysate.
- Add the internal standard to the lysate.
- Extract the 24S-hydroxycholesterol from the cell lysate.
- Analyze the amount of 24S-hydroxycholesterol by LC-MS/MS.
- Normalize the 24S-hydroxycholesterol levels to the total protein concentration in each sample.
- Determine the extent of inhibition relative to the vehicle-treated control.
Visualizations
Caption: CYP46A1-mediated cholesterol efflux pathway from the brain.
Caption: In vitro CYP46A1 inhibition assay workflow.
Caption: Troubleshooting logic for in vitro CYP46A1 inhibition assays.
References
- 1. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Broad substrate specificity of human cytochrome P450 46A1 which initiates cholesterol degradation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. marinbio.com [marinbio.com]
- 5. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of CYP46A1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CYP46A1 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of poor blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: My novel CYP46A1 inhibitor shows high potency in in-vitro assays but has no effect in in-vivo CNS models. What could be the primary reason?
A1: A common reason for this discrepancy is poor penetration of the inhibitor across the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances.[1] For a drug to be effective in the brain, it must be able to cross this barrier in sufficient concentrations to engage its target, CYP46A1.
Q2: What are the key physicochemical properties that influence a compound's ability to cross the BBB?
A2: Several physicochemical properties are critical for BBB penetration. Generally, successful CNS drugs exhibit the following characteristics:
-
Low Molecular Weight (MW): Typically, a molecular weight of less than 400-500 Da is preferred for passive diffusion across the BBB.
-
Optimal Lipophilicity (LogP): A LogP value between 1.5 and 3.5 is often cited as ideal. Compounds that are too hydrophilic will not partition into the lipid membranes of the BBB, while excessively lipophilic compounds may be retained in the membrane or be more susceptible to efflux by transporters.
-
Low Polar Surface Area (PSA): A PSA of less than 90 Ų is generally considered favorable for BBB penetration.
-
Low Hydrogen Bond Donor (HBD) Count: A lower number of hydrogen bond donors (typically ≤ 3) is associated with better BBB permeability.
-
Low pKa: For basic compounds, a lower pKa can reduce the extent of ionization at physiological pH, which can improve BBB penetration.
Q3: What are efflux transporters, and how do they affect my CYP46A1 inhibitor's brain penetration?
A3: Efflux transporters are proteins expressed on the surface of the BBB endothelial cells that actively pump substrates out of the brain and back into the bloodstream. P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are two of the most well-characterized efflux transporters at the BBB. If your CYP46A1 inhibitor is a substrate for these transporters, its brain concentration will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.
Q4: How can I determine if my CYP46A1 inhibitor is a substrate for P-gp or other efflux transporters?
A4: You can use in-vitro cell-based assays, such as the MDCK-MDR1 or Caco-2 permeability assays, to assess P-gp substrate liability. In these assays, the permeability of your compound is measured in the presence and absence of a known P-gp inhibitor. A significant increase in permeability in the presence of the inhibitor suggests that your compound is a P-gp substrate.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Ratio (Kp) in In-Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Unfavorable Physicochemical Properties | 1. Analyze Physicochemical Profile: Compare the MW, LogP, PSA, and HBD count of your inhibitor to the optimal ranges for CNS drugs. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modified physicochemical properties to improve BBB penetration while maintaining CYP46A1 inhibitory activity. For example, reducing the number of hydrogen bond donors or masking polar groups can enhance permeability. |
| Efflux Transporter Substrate | 1. In-Vitro Efflux Assay: Perform an in-vitro permeability assay (e.g., MDCK-MDR1) to determine if your compound is a P-gp substrate. 2. Structural Modifications: Modify the chemical structure to reduce recognition by efflux transporters. This can involve altering the number and position of hydrogen bond donors and acceptors. 3. Co-administration with an Efflux Inhibitor (for research purposes): In preclinical in-vivo studies, co-administering your inhibitor with a P-gp inhibitor like verapamil can help confirm if efflux is the primary reason for low brain uptake. |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of your compound that is bound to plasma proteins. Only the unbound fraction is available to cross the BBB. 2. Optimize for Lower Plasma Protein Binding: Modify the compound's structure to reduce its affinity for plasma proteins like albumin. |
Problem 2: Inconsistent Results in In-Vitro BBB Permeability Assays (e.g., PAMPA-BBB, Caco-2)
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Solubility Assessment: Determine the aqueous solubility of your compound in the assay buffer. 2. Use of Co-solvents: If solubility is low, consider using a small percentage of a co-solvent like DMSO (typically <1%) in your donor solution. However, be aware that high concentrations of co-solvents can affect the integrity of the cell monolayer or artificial membrane. |
| Cell Monolayer Integrity Issues (for Caco-2, MDCK assays) | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of your cell monolayers to ensure they are confluent and have formed tight junctions before and after the experiment. 2. Use of Paracellular Markers: Include a low-permeability marker like Lucifer Yellow or a fluorescently labeled dextran in your assay to assess the integrity of the paracellular pathway. |
| Compound Adsorption to Assay Plates | 1. Mass Balance Calculation: At the end of the assay, measure the concentration of your compound in both the donor and acceptor wells, as well as any residual compound on the plate, to calculate mass balance. Poor recovery may indicate adsorption. 2. Use of Low-Binding Plates: Consider using low-protein-binding plates for your assays. |
Quantitative Data on CYP46A1 Inhibitors
Publicly available, comprehensive BBB penetration data for a wide range of proprietary CYP46A1 inhibitors is limited. The following table provides available data for some known CYP46A1 inhibitors to serve as a reference.
| Compound | MW ( g/mol ) | LogP | PSA (Ų) | In-Vitro IC50 (CYP46A1) | Brain Penetration Data |
| Voriconazole | 349.31[2] | 1.5[2] | 76.7[2] | 12.2 µM (cholesterol substrate)[3] | In mice, intraperitoneal injections led to a high concentration of the drug in the brain.[4] |
| Soticlestat (TAK-935) | 352.34 | ~2.9 | ~75 | Potent inhibitor | Ineffective in some acute seizure models, suggesting potential limitations in brain exposure or a mechanism-specific action.[5][6] |
| Compound 1 (Patented) | N/A | N/A | N/A | 22 nM (cholesterol substrate)[3] | Single oral administration in mice led to central exposure exceeding the in-vitro IC50 for at least 4 hours.[3] |
| Compound 2 (Patented) | N/A | N/A | N/A | 32 nM (cholesterol substrate)[3] | Systemic administration in mice resulted in decreased brain 24S-HC levels.[3][7] |
N/A: Not publicly available.
Experimental Protocols
In-Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive diffusion across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE companion plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Solutions: Dissolve the test and reference compounds in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). A small amount of co-solvent like DMSO may be used if necessary, keeping the final concentration low (<1%).
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the appropriate wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
A is the filter area
-
t is the incubation time in seconds
-
In-Vivo Microdialysis in Rats for Unbound Brain Concentration
This technique allows for the measurement of unbound drug concentrations in the brain extracellular fluid (ECF).
Materials:
-
Microdialysis probes (e.g., CMA 12 Elite)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound
-
LC-MS/MS system
Methodology:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus, striatum) and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before administering the drug.
-
Drug Administration: Administer the CYP46A1 inhibitor via the desired route (e.g., intravenous, intraperitoneal, oral).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Sample Analysis: Analyze the concentration of the unbound drug in the dialysate and the total drug concentration in plasma using a validated LC-MS/MS method.
-
Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = AUCbrain, unbound / AUCplasma, unbound Where AUC is the area under the concentration-time curve. The unbound plasma concentration is determined by correcting the total plasma concentration for plasma protein binding.
Visualizations
CYP46A1 and Brain Cholesterol Homeostasis
Caption: CYP46A1 converts cholesterol to 24S-hydroxycholesterol in neurons, facilitating its exit from the brain.
Experimental Workflow for Assessing BBB Penetration```dot
Caption: A decision tree for troubleshooting poor in-vivo efficacy of potent CYP46A1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 4. In Silico and Intuitive Predictions of CYP46A1 Inhibition by Marketed Drugs with Subsequent Enzyme Crystallization in Complex with Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategies to improve the efficacy of Cholesterol 24-hydroxylase-IN-2
Welcome to the technical support center for Cholesterol 24-hydroxylase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1).[1] CYP46A1 is a cytochrome P450 enzyme primarily expressed in the brain that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol.[2][3] This conversion is the main pathway for cholesterol removal from the brain.[2][3] By inhibiting CYP46A1, this compound blocks this metabolic pathway, leading to an accumulation of cholesterol in the brain.[4][5]
Q2: What is the reported in vitro potency of this compound?
This compound has a reported IC50 of 5.4 nM against Cholesterol 24-hydroxylase.[1] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% in an in vitro assay.
Q3: What are the potential therapeutic applications of inhibiting CYP46A1?
Modulation of CYP46A1 activity is being explored for various neurological and neurodegenerative diseases.[6][7] While both activation and inhibition of CYP46A1 are being investigated for therapeutic benefits depending on the specific disease context, inhibitors are being studied for conditions where reducing 24S-hydroxycholesterol levels or increasing cholesterol levels in specific brain regions might be beneficial.[6][7][8]
Troubleshooting Guides
This section provides solutions to common issues that researchers may encounter when working with this compound, particularly in cell-based assays and in vivo studies.
In Vitro Experiment Troubleshooting
Problem 1: Lower than expected potency in cell-based assays compared to biochemical assays.
-
Possible Cause A: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular target, CYP46A1, which is located in the endoplasmic reticulum.
-
Solution:
-
Increase Incubation Time: Allow for a longer incubation period to facilitate passive diffusion across the cell membrane.
-
Use Permeabilizing Agents (for mechanistic studies): In non-viability-based assays, a very low concentration of a gentle permeabilizing agent like digitonin can be used to facilitate entry, though this is not suitable for all experimental setups.
-
Structural Modification (for medicinal chemists): If poor permeability is a persistent issue, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties for better cell penetration.[9][10][11]
-
-
-
Possible Cause B: Active Efflux by Transporters. The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Solution:
-
Co-incubation with Efflux Pump Inhibitors: In mechanistic studies, co-incubate with known P-gp inhibitors (e.g., verapamil, cyclosporin A) to see if the potency of this compound increases.[12][13]
-
Use Cell Lines with Low Efflux Transporter Expression: If possible, use cell lines known to have low expression of P-gp and other relevant ABC transporters.
-
-
-
Possible Cause C: Instability in Culture Media. The inhibitor may be degrading in the cell culture medium over the course of the experiment.
-
Solution:
-
Perform a Stability Assay: Incubate the inhibitor in the cell culture medium for the duration of your experiment and measure its concentration at different time points using LC-MS/MS.
-
Replenish the Inhibitor: If instability is observed, replenish the media with fresh inhibitor at regular intervals.
-
-
Problem 2: Poor solubility of the inhibitor in aqueous buffers.
-
Possible Cause: Many small molecule inhibitors, particularly those targeting hydrophobic binding pockets, have poor aqueous solubility.[14]
-
Solution:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.[9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[10]
-
Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like cyclodextrins or surfactants may be necessary.[9][11]
-
-
In Vivo Experiment Troubleshooting
Problem 3: Lack of efficacy in animal models despite good in vitro potency.
-
Possible Cause A: Poor Blood-Brain Barrier (BBB) Penetration. The inhibitor may not be crossing the BBB in sufficient concentrations to engage the target in the central nervous system.
-
Solution:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to measure the concentration of the inhibitor in the plasma and brain tissue over time.[15][16][17] Calculate the brain-to-plasma ratio to assess BBB penetration.
-
Formulation Strategies: Optimize the formulation to enhance BBB penetration. This could involve using lipid-based carriers or nanoparticles.[18]
-
Structural Modification: Medicinal chemistry efforts can be employed to improve properties conducive to BBB penetration, such as increasing lipophilicity (within a certain range) and reducing the number of hydrogen bond donors.[9][10][11]
-
-
-
Possible Cause B: Rapid Metabolism. The inhibitor may be rapidly metabolized in the liver, leading to low systemic exposure and insufficient concentrations reaching the brain.
-
Solution:
-
In Vitro Metabolic Stability Assays: Assess the stability of the inhibitor in liver microsomes or hepatocytes to predict its metabolic clearance.[19][20][21][22][23]
-
Pharmacokinetic Studies: Analyze plasma samples from in vivo studies for the presence of metabolites.
-
Co-administration with CYP Inhibitors (for mechanistic studies): In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine if rapid metabolism is the primary reason for low exposure.
-
-
-
Possible Cause C: P-glycoprotein (P-gp) Efflux at the BBB. The inhibitor may be actively transported out of the brain by P-gp at the BBB.[24]
-
Solution:
-
In Vitro P-gp Substrate Assay: Use cell-based assays (e.g., Caco-2 or MDCK-MDR1) to determine if the inhibitor is a substrate for P-gp.[25][26]
-
In Vivo Studies with P-gp Knockout Animals: Compare the brain accumulation of the inhibitor in wild-type versus P-gp knockout mice.
-
Co-administration with P-gp Inhibitors: In preclinical models, co-administering a P-gp inhibitor can increase the brain concentration of the drug.[12]
-
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Representative Brain-Penetrant Kinase Inhibitors
Disclaimer: The following data is for illustrative purposes and represents typical values for brain-penetrant kinase inhibitors. Specific values for this compound are not publicly available.
| Property | Compound A[27] | Compound B[28] | Compound C[29] |
| Molecular Weight ( g/mol ) | < 450 | < 450 | < 500 |
| LogP | 2-4 | 2-4 | 3-5 |
| Topological Polar Surface Area (Ų) | < 90 | < 90 | < 100 |
| Hydrogen Bond Donors | ≤ 3 | ≤ 3 | ≤ 2 |
| Aqueous Solubility (µM) | > 10 | > 20 | > 5 |
| In Vitro Human Microsomal Stability (% remaining at 1h) | > 80% | > 75% | > 85% |
| Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | > 5 | > 8 | > 6 |
| Efflux Ratio (Papp, B-A / Papp, A-B) | < 2 | < 2 | < 3 |
| In Vivo Rodent Brain-to-Plasma Ratio (unbound) | > 0.5 | > 0.8 | > 0.6 |
Experimental Protocols
Protocol 1: In Vitro CYP46A1 Inhibition Assay
This protocol describes a method to determine the IC50 of an inhibitor against recombinant human CYP46A1.
Materials:
-
Recombinant human CYP46A1 microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Cholesterol substrate
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile for quenching the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microplate, add the potassium phosphate buffer.
-
Add the recombinant human CYP46A1 microsomes and pre-incubate at 37°C for 5 minutes.
-
Add serial dilutions of this compound to the wells and pre-incubate for 10 minutes.
-
Initiate the reaction by adding the cholesterol substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Caco-2 Permeability Assay for BBB Penetration Assessment
This protocol assesses the potential of a compound to cross the blood-brain barrier by measuring its permeability across a Caco-2 cell monolayer, which is a widely used in vitro model for intestinal absorption and can also provide insights into BBB permeability.[24][30]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the inhibitor solution in HBSS to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the inhibitor solution in HBSS to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
To assess monolayer integrity, measure the permeability of Lucifer yellow.
-
Analyze the concentration of the inhibitor in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in rodents.[15][31]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulated for in vivo administration
-
Dosing vehicles (e.g., saline, PEG400/water)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Anesthesia
-
Surgical tools for brain tissue collection
-
LC-MS/MS for analysis
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Administer this compound via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture into EDTA tubes.
-
Process the blood to obtain plasma by centrifugation.
-
At the final time point, euthanize the animals and perfuse with saline.
-
Collect the brain tissue and homogenize.
-
Extract the inhibitor from plasma and brain homogenate samples.
-
Analyze the concentration of the inhibitor in the extracts using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the brain-to-plasma concentration ratio at each time point.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating a novel enzyme inhibitor.
References
- 1. Unbiased insights into the multiplicity of the CYP46A1 brain effects in 5XFAD mice treated with low dose-efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. aragenbio.com [aragenbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 7. explorationpub.com [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Frontiers | A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions [frontiersin.org]
- 13. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unmc.edu [unmc.edu]
- 16. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Table 2, Plasma Protein Binding, Plasma Stability and Microsomal Stability data of ML359 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
- 23. researchgate.net [researchgate.net]
- 24. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. P-gp Substrate Identification | Evotec [evotec.com]
- 27. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting inconsistent results in CH24H inhibitor studies
Welcome to the technical support center for Cholesterol 24-hydroxylase (CH24H) inhibitor studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My CH24H inhibitor shows variable IC50 values across different experiments. What are the potential causes?
A1: Inconsistent IC50 values for CH24H inhibitors can arise from several factors affecting enzyme activity and the assay itself. Key considerations include:
-
Enzyme Concentration: The concentration of the CH24H enzyme can directly impact the apparent IC50 value. Higher enzyme concentrations may require higher inhibitor concentrations to achieve 50% inhibition. It is crucial to use a consistent and validated enzyme concentration in all assays.
-
Substrate Concentration: The concentration of cholesterol, the substrate for CH24H, can influence inhibitor potency. Competitive inhibitors will show a higher apparent IC50 at higher substrate concentrations. Ensure the cholesterol concentration is kept constant and is ideally at or below the Km of the enzyme for cholesterol.
-
Assay Conditions: Variations in temperature, pH, and incubation time can alter enzyme activity and, consequently, IC50 values.[1] Strict adherence to a standardized protocol is essential for reproducibility.
-
Inhibitor Stability and Solubility: Degradation or precipitation of the inhibitor in the assay buffer can lead to an underestimation of its potency. Verify the stability and solubility of your compound under the assay conditions.
-
Off-Target Effects: Some inhibitors may have off-target effects on other cellular components that could indirectly influence the assay readout.[2] Consider counter-screening against related enzymes or using cell lines with CH24H knocked out to confirm on-target activity.[3][4]
Q2: I am observing unexpected or off-target effects in my cell-based assays. How can I troubleshoot this?
A2: Off-target effects are a common challenge in drug development. To address these in the context of CH24H inhibitor studies, consider the following:
-
CYP Isoform Selectivity: CH24H is a member of the cytochrome P450 (CYP) family. Your inhibitor may also inhibit other CYP isoforms, such as CYP3A4, which is involved in the metabolism of many drugs.[2][5][6][7] Profiling your inhibitor against a panel of major CYP isoforms is crucial to assess its selectivity.
-
Cell Line Specificity: The expression levels of CH24H and other potential targets can vary between different cell lines.[8] Using multiple cell lines, including a negative control cell line that does not express CH24H, can help differentiate on-target from off-target effects.
-
Dose-Response Analysis: A clear dose-response relationship for the on-target effect (e.g., reduction of 24S-hydroxycholesterol) that is not observed for the off-target effect can provide evidence for target specificity.
-
Rescue Experiments: If the off-target effect is due to the inhibition of CH24H, it might be possible to "rescue" the phenotype by adding back the product of the enzymatic reaction, 24S-hydroxycholesterol (24HC).
Q3: My in vivo results with a CH24H inhibitor are not correlating with my in vitro potency. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several pharmacokinetic and pharmacodynamic factors:
-
Bioavailability and Brain Penetration: For a CH24H inhibitor to be effective in vivo, it must reach its target in the brain.[4] This requires adequate oral bioavailability and the ability to cross the blood-brain barrier. Poor pharmacokinetic properties can lead to low brain concentrations and a lack of efficacy, even for a potent inhibitor.
-
Metabolism and Clearance: The inhibitor may be rapidly metabolized and cleared from the body, resulting in a short duration of action.[7][9] Investigating the metabolic stability of the compound is important.
-
Target Engagement: It is essential to confirm that the inhibitor is engaging with CH24H in the brain at the administered doses. This can be assessed by measuring the levels of the CH24H product, 24S-hydroxycholesterol (24HC), in the brain or cerebrospinal fluid (CSF).[10] A reduction in 24HC levels indicates target engagement.[11]
-
Animal Model Specifics: The chosen animal model may not fully recapitulate the human disease state or the role of CH24H in the pathology.[1][11][12][13] Careful selection and validation of the animal model are critical.
Troubleshooting Guides
Inconsistent In Vitro Enzyme Assay Results
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in IC50 values between runs | Inconsistent enzyme/substrate concentrations | Prepare fresh, validated stocks of enzyme and substrate for each experiment. Use a precise liquid handling system. |
| Fluctuations in assay temperature or pH | Strictly control and monitor temperature and pH throughout the assay. Use a calibrated incubator and pH meter. | |
| No inhibition observed even at high inhibitor concentrations | Inhibitor instability or insolubility | Test inhibitor solubility in the assay buffer. Prepare fresh inhibitor solutions for each experiment. Consider using a different solvent or formulation. |
| Inactive enzyme | Verify enzyme activity using a known potent inhibitor as a positive control. | |
| Apparent activation at low inhibitor concentrations | Allosteric effects or assay artifacts | Carefully re-evaluate the dose-response curve. Some compounds can act as allosteric activators at certain concentrations.[14] |
Unexpected Phenotypes in Cell-Based Assays
| Symptom | Potential Cause | Troubleshooting Step |
| Cell toxicity at concentrations where CH24H inhibition is expected | Off-target cytotoxicity | Perform a counter-screen in a CH24H-knockout or low-expressing cell line to assess off-target toxicity. |
| Non-specific effects on cell health | Evaluate general indicators of cell health, such as mitochondrial function or membrane integrity, in parallel with the CH24H-specific readout. | |
| Lack of effect despite confirmed inhibitor potency in vitro | Low inhibitor permeability into cells | Assess the intracellular concentration of the inhibitor. Modify the compound to improve cell permeability if necessary. |
| Rapid efflux of the inhibitor from cells | Use inhibitors of drug efflux pumps (e.g., P-glycoprotein inhibitors) to see if the effect is restored. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select CH24H Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Soticlestat (TAK-935) | Human CH24H | 7.4 | Recombinant Human CH24H | [5][6][8][10] |
| Compound 3f | Human CH24H | 2.7 | Recombinant Human CH24H | [5][6] |
| Compound 3u | Human CH24H | 4.3 | Recombinant Human CH24H | [5][6] |
| Compound 3v | Human CH24H | 7.4 | Recombinant Human CH24H | [5][6] |
| Compound [I] | Human CH24H | 8.5 | Not Specified | [4] |
Table 2: In Vivo Effects of Soticlestat on Brain 24S-Hydroxycholesterol (24HC) Levels in Mice
| Dose (mg/kg, p.o.) | Time Point | % Reduction in Brain 24HC | Reference |
| 1 | Not Specified | Dose-dependent reduction | [10] |
| 3 | Not Specified | Dose-dependent reduction | [10] |
| 10 | Not Specified | Dose-dependent reduction | [10] |
| 30 | 4 weeks | ~50% | [15] |
Experimental Protocols
Protocol 1: In Vitro CH24H Enzyme Inhibition Assay
This protocol describes a typical assay to determine the IC50 of an inhibitor against recombinant human CH24H.
-
Reagents and Materials:
-
Recombinant human CH24H enzyme
-
Cholesterol (substrate)
-
Test inhibitor
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent for 24S-hydroxycholesterol (e.g., LC-MS/MS based)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, CH24H enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of cholesterol and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Quantify the amount of 24S-hydroxycholesterol produced using a validated method like LC-MS/MS.[16][17]
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Assay for CH24H Activity
This protocol outlines a method to assess the effect of an inhibitor on CH24H activity in a cellular context.
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) that endogenously expresses CH24H in appropriate growth medium.
-
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Measurement of 24S-Hydroxycholesterol:
-
Data Analysis:
-
Normalize the 24S-hydroxycholesterol levels to the total protein concentration in the cell lysates.
-
Calculate the percent reduction in 24S-hydroxycholesterol production at each inhibitor concentration compared to the vehicle control.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of CH24H in brain cholesterol metabolism and its downstream effects.
Caption: Experimental workflow for the screening and validation of CH24H inhibitors.
References
- 1. Characterization of soticlestat, a novel cholesterol 24-hydroxylase inhibitor, in acute and chronic neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s201.q4cdn.com [s201.q4cdn.com]
- 7. Statins and CYP Interactions [medsafe.govt.nz]
- 8. The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cholesterol 24-Hydroxylase Inhibitors: Soticlestat (TAK-935) vs. Cholesterol 24-hydroxylase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of Cholesterol 24-hydroxylase (CYP46A1): soticlestat (TAK-935), a clinical-stage investigational drug, and Cholesterol 24-hydroxylase-IN-2, a research compound. This comparison focuses on their biochemical potency, pharmacokinetic profiles, and mechanisms of action, supported by available experimental data.
Introduction
Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24S-HC).[1][2] This conversion is the primary pathway for cholesterol elimination from the brain.[1][2] The product, 24S-HC, is a positive allosteric modulator of NMDA receptors and has been implicated in regulating glutamatergic neurotransmission.[3][4] Inhibition of CYP46A1, leading to reduced 24S-HC levels, is a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[5][6]
Soticlestat (TAK-935) is a first-in-class, potent, and selective inhibitor of CYP46A1 that has been investigated in clinical trials for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[7][8] this compound is a potent research inhibitor of the same enzyme. This guide aims to provide a comparative overview of these two molecules to aid researchers in the field.
Data Presentation
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | Soticlestat (TAK-935) | This compound | Reference(s) |
| Target | Cholesterol 24-hydroxylase (CYP46A1) | Cholesterol 24-hydroxylase (CYP46A1) | [1][5] |
| IC50 | 4.5 nM | 5.4 nM | [1][5] |
| Molecular Formula | C₂₃H₂₃N₃O₂ | Not Publicly Available | [9] |
| Molecular Weight | 373.45 g/mol | Not Publicly Available | [9] |
Table 2: Pharmacokinetic Profile of Soticlestat (TAK-935)
| Parameter | Value | Species | Reference(s) |
| Metabolism | Primarily by UGT2B4 (66%) and CYP3A (34%) | Human | [10] |
| Key Metabolites | TAK-935-G (glucuronide), M-I | Human | [3] |
| Drug-Drug Interaction Potential | Weak inhibitor of CYP2C8, CYP2C9, CYP2C19, CYP3A4, and P-gp. No time-dependent inhibition of major CYPs. | Human (in vitro) | [7][10] |
| Brain Penetration | Yes, demonstrated by reduction of brain 24S-HC in mice. | Mouse | [11] |
| Plasma 24S-HC Reduction | Dose-dependent reduction; 46.8% to 62.7% at steady state with 100-400 mg QD. | Human | [11] |
Pharmacokinetic data for this compound is not publicly available.
Table 3: Preclinical and Clinical Efficacy of Soticlestat (TAK-935)
| Study Type | Model/Population | Key Findings | Reference(s) |
| Preclinical | Mouse models of epilepsy (audiogenic seizure, kindling) | Effective in reducing seizure severity and delaying kindling acquisition. | [5] |
| Preclinical | Scn1a+/- mouse model of Dravet syndrome | Reduced seizure burden, protected against hyperthermia-induced seizures, and prevented SUDEP. | [8] |
| Phase 2 (ELEKTRA) | Children with Dravet syndrome and Lennox-Gastaut syndrome | Met primary endpoint, significantly reducing seizure frequency in the combined population. | [9] |
| Phase 3 (SKYLINE) | Patients with Dravet syndrome | Narrowly missed primary endpoint of reducing convulsive seizure frequency, but showed clinically meaningful effects on key secondary endpoints. | [9] |
| Phase 3 (SKYWAY) | Patients with Lennox-Gastaut syndrome | Did not meet the primary endpoint of reducing major motor drop seizures. | [9] |
In vivo efficacy data for this compound is not publicly available.
Mechanism of Action
Both soticlestat and this compound act by inhibiting the enzymatic activity of CYP46A1. The downstream effects of this inhibition are multifaceted and are believed to contribute to their potential anticonvulsant properties.
The proposed mechanism of action for soticlestat, which can be extrapolated to other CYP46A1 inhibitors, involves:
-
Reduction of 24S-Hydroxycholesterol (24S-HC): Inhibition of CYP46A1 directly leads to decreased production of 24S-HC in the brain.[4]
-
Modulation of Glutamatergic Signaling: 24S-HC is a positive allosteric modulator of NMDA receptors. By reducing 24S-HC levels, soticlestat is thought to decrease NMDA receptor-mediated neuronal hyperexcitability.[3][4]
-
Preservation of Lipid Rafts and Glutamate Transporter Function: Inhibition of cholesterol conversion to 24S-HC may preserve cholesterol-rich lipid rafts in astrocyte membranes. This is hypothesized to enhance the function of excitatory amino acid transporter 2 (EAAT2), leading to increased glutamate reuptake from the synapse and reduced excitotoxicity.[4]
-
Anti-inflammatory Effects: Preclinical studies suggest a correlation between reduced 24S-HC levels and decreased levels of the pro-inflammatory cytokine TNF-α in the hippocampus.[4]
Experimental Protocols
In Vitro CYP46A1 Inhibition Assay
This protocol is a generalized procedure based on published methods for determining the IC50 of inhibitors against human CYP46A1.
Materials:
-
Recombinant human CYP46A1 microsomes
-
NADPH
-
Cholesterol
-
Test inhibitors (Soticlestat, this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing recombinant human CYP46A1 microsomes in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a solution of cholesterol and NADPH.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
In Vivo Efficacy Study in a Mouse Model of Dravet Syndrome (Generalized)
This protocol is a generalized procedure based on published preclinical studies with soticlestat in the Scn1a+/- mouse model.
Animals:
-
Scn1a+/- mice and wild-type littermate controls.
Drug Administration:
-
Administer soticlestat or vehicle orally (e.g., by gavage) at a predetermined dose and frequency.
Experimental Procedures:
-
Hyperthermia-induced Seizure Threshold:
-
Administer the test compound or vehicle to the mice.
-
At a specified time post-dosing, place the mice in a chamber with a gradually increasing temperature.
-
Record the core body temperature at the onset of the first seizure (e.g., myoclonic jerk, tonic-clonic seizure).
-
-
Spontaneous Seizure Monitoring:
-
Implant mice with EEG electrodes for continuous video-EEG monitoring.
-
Following a baseline recording period, administer the test compound or vehicle daily for a defined duration.
-
Quantify the frequency and duration of spontaneous seizures from the EEG recordings.
-
-
Survival Analysis:
-
Monitor a cohort of mice treated with the test compound or vehicle over an extended period to assess the impact on survival and sudden unexpected death in epilepsy (SUDEP).
-
Data Analysis:
-
Compare seizure thresholds, seizure frequency, and survival rates between the treated and vehicle groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of Cholesterol 24-hydroxylase and its inhibition.
Caption: Experimental workflow for evaluating CYP46A1 inhibitors.
Conclusion
Both soticlestat (TAK-935) and this compound are potent inhibitors of CYP46A1 with low nanomolar IC50 values. Soticlestat has been extensively characterized in preclinical and clinical studies, demonstrating a clear mechanism of action and providing evidence of anticonvulsant activity, although with mixed results in Phase 3 trials. Its pharmacokinetic profile is well-understood, highlighting its metabolism and potential for drug interactions.
In contrast, this compound remains a tool compound for research, with limited publicly available data beyond its in vitro potency. The lack of pharmacokinetic and in vivo efficacy data for this compound prevents a direct and comprehensive comparison with soticlestat.
For researchers in drug discovery, this compound serves as a valuable tool for in vitro and potentially early-stage in vivo studies to further probe the biology of CYP46A1. Soticlestat, on the other hand, provides a benchmark for a clinically evaluated CYP46A1 inhibitor, with a wealth of data to inform the development of next-generation therapeutics targeting this pathway. Future research should aim to characterize the in vivo properties of novel CYP46A1 inhibitors to better understand their therapeutic potential.
References
- 1. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. The-Atypical-Anticonvulsive-Mechanism-of-Soticlestat-Characterized-in-Animal-Models-of-Epilepsy [aesnet.org]
- 6. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soticlestat: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]
- 8. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Up-regulation of cholesterol 24-hydroxylase following hypoxia-ischemia in neonatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Commercial CYP46A1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of commercially available inhibitors targeting Cytochrome P450 46A1 (CYP46A1), a key enzyme in brain cholesterol metabolism. This document provides a summary of their performance based on available experimental data, details of experimental protocols, and visualizations of relevant biological pathways and workflows.
Cytochrome P450 46A1 (CYP46A1) is a central nervous system-specific enzyme that plays a crucial role in maintaining brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC).[1][2] This conversion is the primary pathway for cholesterol elimination from the brain.[3] Altered CYP46A1 activity has been implicated in various neurodegenerative diseases, making it an attractive therapeutic target.[1][4][5] Inhibition of CYP46A1 is being explored for conditions associated with neuronal hyperexcitability, such as certain forms of epilepsy.[6][7]
This guide focuses on a comparative analysis of several commercially available or clinically investigated small molecule inhibitors of CYP46A1.
Performance Comparison of CYP46A1 Inhibitors
The following table summarizes the in vitro potency of selected commercial and investigational CYP46A1 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their inhibitory activities against human CYP46A1.
| Inhibitor | Commercial Availability (for research) | Substrate | IC50 | Ki | Selectivity Highlights |
| Soticlestat (TAK-935) | Yes | Cholesterol | 7.4 nM[8][9] | 7.3 µM (Note: Discrepancy in reported values exists)[10] | Weak inhibitor of CYP2C8, CYP2C9, CYP2C19, and CYP3A4 (IC50 > 18 µM)[11]. |
| Voriconazole | Yes[8][12][13][14][15] | Cholesterol | 12.2 µM[16] | 11 nM[17] | Potent competitive inhibitor of CYP2B6 (Ki < 0.5 µM), CYP2C9 (Ki = 2.79 µM), CYP2C19 (Ki = 5.1 µM), and CYP3A (Ki = 0.66-2.97 µM)[17][18]. |
| Testosterone | 35.9 µM[19] | ||||
| Clotrimazole | Yes | Not Specified | - | - | Potent inhibitor of multiple CYPs including CYP3A4 and CYP3A5[20]. Also inhibits ergosterol synthesis and has off-target effects on calmodulin and mitochondrial-bound glycolytic enzymes[21][22][23]. |
| Fluvoxamine | Yes[24][25][26][27][28] | Cholesterol | >50% inhibition at 43 µM[29] | - | Potent inhibitor of CYP1A2 (Ki = 0.12-0.24 µM) and moderate inhibitor of CYP2C19 and CYP3A4[3][16][30][31]. |
| Compound 1 | Investigational | Cholesterol | 22 nM[16] | - | No significant off-target effects against a panel of 69 receptors and enzymes, and 97 kinases[16]. |
| Testosterone | 26 nM[16] | ||||
| Compound 2 | Investigational | Cholesterol | 32 nM[16] | - | No significant off-target effects against a panel of 69 receptors and enzymes, and 97 kinases[16]. |
| Testosterone | 37 nM[16] |
IC50 (Half-maximal inhibitory concentration) and Ki (inhibitory constant) values are key metrics for inhibitor potency. Lower values indicate higher potency. It is important to note the substrate used in the assay as it can influence the results.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the brain cholesterol metabolism pathway and a typical experimental workflow for assessing CYP46A1 inhibition.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate and reproducible assessment of CYP46A1 inhibitors. Below is a representative protocol for an in vitro CYP46A1 inhibition assay using recombinant human enzyme.
In Vitro CYP46A1 Inhibition Assay using Recombinant Human Enzyme
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human CYP46A1.
Materials:
-
Recombinant human CYP46A1 (e.g., in microsomes)
-
Cholesterol (or other suitable substrate like testosterone)
-
NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)
-
2-hydroxypropyl-β-cyclodextrin (for cholesterol solubilization)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Test inhibitor compound
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., deuterated 24S-hydroxycholesterol)
-
384-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution to obtain a range of concentrations for testing.
-
Prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.
-
Prepare the substrate solution: Solubilize cholesterol with 2-hydroxypropyl-β-cyclodextrin in the reaction buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add a small volume (e.g., 0.5 µL) of human CYP46A1 microsomes.
-
Add the reaction buffer and 2-hydroxypropyl-β-cyclodextrin and incubate for 5 minutes at 37°C.
-
Add 1 µL of the varying concentrations of the inhibitor to the designated wells and incubate for another 5 minutes at 37°C.[32][33]
-
-
Reaction Initiation and Termination:
-
Add the cholesterol substrate to the wells.
-
Initiate the enzymatic reaction by adding 1 mM NADPH.[16][32][33]
-
The total incubation volume is typically around 50 µL.[16][32][33]
-
Incubate the reaction mixture at 37°C for 30 minutes.[16][32][33]
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[32][33]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of 24S-hydroxycholesterol using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Note: This protocol is a general guideline. Specific concentrations of enzyme, substrate, and cofactors may need to be optimized for different experimental setups.[34][35]
Conclusion
The landscape of CYP46A1 inhibitors presents a range of options for researchers, from commercially available drugs with known off-target effects to highly potent and selective investigational compounds. Soticlestat and the unnamed investigational Compounds 1 and 2 demonstrate high potency and selectivity for CYP46A1. In contrast, repurposed drugs like voriconazole, clotrimazole, and fluvoxamine, while commercially accessible, exhibit significant interactions with other cytochrome P450 enzymes, which should be a critical consideration in experimental design and data interpretation. The provided experimental protocol offers a standardized approach for the in vitro evaluation of these inhibitors, enabling researchers to generate reliable and comparable data. As research in this area continues, a thorough understanding of the comparative pharmacology of these inhibitors will be essential for advancing our knowledge of brain cholesterol metabolism and developing novel therapeutics for neurological disorders.
References
- 1. Fluvoxamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 458670010 [thermofisher.com]
- 9. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 11. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]
- 12. adooq.com [adooq.com]
- 13. healthwarehouse.com [healthwarehouse.com]
- 14. blinkhealth.com [blinkhealth.com]
- 15. americanpharmawholesale.com [americanpharmawholesale.com]
- 16. Fluvoxamine. An updated review of its use in the management of adults with anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive in vitro analysis of voriconazole inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. What are the side effects of Clotrimazole? [synapse.patsnap.com]
- 21. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mednexus.org [mednexus.org]
- 24. selleckchem.com [selleckchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Fluvoxamine Acid | CAS No- 88699-91-6 | Simson Pharma Limited [simsonpharma.com]
- 27. Fluvoxamine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 28. Fluvoxamine Maleate API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 29. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 34. In vitro cytochrome P450 46A1 (CYP46A1) activation by neuroactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol 24-Hydroxylase Inhibitors: Soticlestat and a Novel Contender
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. We will examine soticlestat (TAK-935), a clinical-stage compound, and the novel research compound, Cholesterol 24-hydroxylase-IN-1. This objective analysis, supported by experimental data, aims to inform researchers in the fields of neuroscience and drug development.
Introduction to Cholesterol 24-Hydroxylase (CH24H)
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3][4][5][6] Its primary function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the brain.[2] This process is the main pathway for cholesterol turnover in the central nervous system.[2]
The product of this reaction, 24HC, is not merely a metabolic byproduct. It has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. By enhancing NMDA receptor function, 24HC can contribute to neuronal excitotoxicity, a process implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Inhibition of CH24H, therefore, presents a promising therapeutic strategy to reduce neuronal hyperexcitability by lowering brain levels of 24HC.
Comparative Analysis of CH24H Inhibitors
This section provides a head-to-head comparison of soticlestat and Cholesterol 24-hydroxylase-IN-1, focusing on their in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity
| Parameter | Soticlestat (TAK-935) | Cholesterol 24-hydroxylase-IN-1 | Reference |
| CH24H IC50 (human, recombinant) | 7.4 nM | 8.5 nM | [7] |
| CYP3A4 Inhibition (%) @ 10 µM | 5-28% | 21% | [1] |
| CYP2C8 Inhibition (%) @ 10 µM | Not explicitly reported, but IC50 is 28 µM | 2% | [8] |
| CYP2C9 Inhibition (%) @ 10 µM | Not explicitly reported, but IC50 is 30 µM | 19% | [8] |
| CYP2D6 Inhibition (%) @ 10 µM | Not explicitly reported, but IC50 not determined | 3% | [8] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data (Mouse Models)
| Parameter | Soticlestat (TAK-935) | Cholesterol 24-hydroxylase-IN-1 | Reference |
| Brain 24HC Reduction | Dose-dependent reduction (1, 3, and 10 mg/kg, p.o.) | 26% reduction at 30 mg/kg | [7][8] |
| Brain Penetration | Yes | Yes | [7][8] |
| Plasma Concentration (Cplasma) @ 1h | Not explicitly reported in a comparable format | 0.179 µM (after 30 mg/kg, p.o.) | [8] |
| Brain Concentration (Cbrain) @ 1h | Not explicitly reported in a comparable format | 0.102 µM (after 30 mg/kg, p.o.) | [8] |
| Maximum Standard Uptake Value (SUV) in brain (PET imaging with 11C-labeled analog) | Not Applicable | 0.42 at 0.5 min | [9] |
Experimental Protocols
Recombinant Human CH24H Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CH24H.
Materials:
-
Recombinant human CH24H enzyme (expressed in a suitable system, e.g., insect or mammalian cells)
-
[14C]-Cholesterol (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (soticlestat, Cholesterol 24-hydroxylase-IN-1) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
-
Chloroform/methanol mixture
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions to the assay buffer.
-
Add the recombinant human CH24H enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of [14C]-cholesterol and NADPH.
-
Incubate the reaction mixture at 37°C for a specified period.
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids (substrate and product) into the organic phase.
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate cholesterol from 24S-hydroxycholesterol.
-
Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Measurement of Brain 24S-Hydroxycholesterol Levels by LC-MS/MS
This protocol describes the quantification of 24S-hydroxycholesterol in mouse brain tissue following oral administration of test compounds.
Materials:
-
Mouse brain tissue
-
Internal standard (e.g., d7-24S-hydroxycholesterol)
-
Homogenization buffer
-
Organic solvents (e.g., chloroform, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Administer the test compounds or vehicle to mice via oral gavage.
-
At a designated time point, euthanize the mice and rapidly excise the brains.
-
Weigh the brain tissue and homogenize it in a suitable buffer containing the internal standard.
-
Perform a liquid-liquid extraction of lipids from the brain homogenate using a chloroform/methanol mixture.
-
Isolate the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent and perform solid-phase extraction (SPE) to clean up the sample and enrich the oxysterol fraction.
-
Elute the oxysterols from the SPE cartridge and dry the eluate.
-
Reconstitute the final sample in the mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a C18 reverse-phase column and separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).
-
Detect and quantify 24S-hydroxycholesterol and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 24S-hydroxycholesterol in the brain tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.
Signaling Pathway and Mechanism of Action
The inhibition of CH24H directly impacts the glutamatergic system, a key pathway in neuronal communication and excitotoxicity.
Caption: CH24H converts cholesterol to 24HC, which positively modulates NMDA receptors, leading to excitotoxicity. Inhibitors block this pathway.
Discussion and Future Directions
Both soticlestat and Cholesterol 24-hydroxylase-IN-1 are potent inhibitors of CH24H, demonstrating a clear mechanism for reducing the production of the neuromodulator 24HC. Soticlestat, having progressed to clinical trials, has a more extensively characterized pharmacokinetic and selectivity profile. The available data for Cholesterol 24-hydroxylase-IN-1 indicates comparable in vitro potency and a favorable initial selectivity profile, warranting further investigation into its pharmacokinetic properties and in vivo efficacy in various models of neurological disorders.
The development of selective CH24H inhibitors represents a targeted approach to modulating neuronal excitability. Future research should focus on:
-
Comprehensive Profiling: A complete head-to-head comparison of the pharmacokinetic and selectivity profiles of these and other emerging CH24H inhibitors is crucial.
-
Chronic Dosing Studies: Evaluating the long-term effects of CH24H inhibition on brain cholesterol homeostasis and neuronal function is essential for assessing the safety and efficacy of this therapeutic strategy.
-
Exploration of Therapeutic Applications: Beyond epilepsy, the potential of CH24H inhibitors in other neurodegenerative and psychiatric conditions characterized by glutamate excitotoxicity should be systematically explored.
This comparative guide serves as a foundational resource for researchers dedicated to advancing our understanding and treatment of neurological disorders through the modulation of brain cholesterol metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol-24-hydroxylase (CYP46) in the old brain: Analysis of positive populations and factors triggering its expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]
- 5. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacokinetic study of a 11C-labeled cholesterol 24-hydroxylase inhibitor using ‘in-loop’ [11C]CO2 fixation method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of IN-2: A Comparative Analysis with Cyp46a1 Knockout Models
A critical challenge in the development of novel neuroprotective therapies is the validation of a drug's mechanism of action. This guide provides a comparative framework for cross-validating the therapeutic effects of the investigational compound IN-2 with the established phenotype of Cyp46a1 knockout mouse models. By examining the convergent and divergent biological outcomes, researchers can gain deeper insights into the pathways modulated by IN-2 and its potential as a treatment for neurodegenerative diseases.
Introduction to Cyp46a1 and Brain Cholesterol Homeostasis
Cytochrome P450 46A1 (Cyp46a1) is a crucial enzyme primarily expressed in the brain, where it plays a pivotal role in maintaining cholesterol homeostasis.[1][2][3] It catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC), a more soluble metabolite that can cross the blood-brain barrier and enter systemic circulation for elimination.[1][2] This process is the main pathway for cholesterol removal from the brain and is tightly linked to de novo cholesterol synthesis, thereby regulating overall cholesterol turnover.[1][3]
The Cyp46a1 Knockout Mouse Model: A Tool for Mechanistic Insights
The development of Cyp46a1 knockout (KO) mouse models has been instrumental in elucidating the enzyme's function in the central nervous system. These models exhibit a distinct phenotype characterized by:
-
Reduced Brain Cholesterol Turnover: The absence of Cyp46a1 leads to a significant decrease in the rate of cholesterol elimination from the brain.[3]
-
Impaired Synaptic Function and Cognition: Cyp46a1 KO mice display deficits in learning and memory, highlighting the importance of proper cholesterol metabolism for cognitive processes.
-
Altered Gene Expression: The lack of Cyp46a1 and its product, 24S-HC, influences the expression of genes involved in cholesterol homeostasis and other neuronal functions.
Investigational Compound IN-2: A Potential Modulator of Neuroprotective Pathways
Initial literature searches did not identify a specific, publicly documented neuroprotective compound designated as "IN-2." This term may refer to an internal compound code or a less common nomenclature. The following sections are structured to provide a template for comparison, assuming IN-2 is a novel therapeutic agent targeting pathways related to neuroprotection. To proceed with a full comparative analysis, specific data on IN-2's mechanism of action and experimental results are required.
Cross-Validation Strategy: Aligning IN-2's Effects with the Cyp46a1 KO Phenotype
The core of the cross-validation strategy lies in comparing the molecular and behavioral effects of IN-2 treatment in wild-type or disease-model animals with the known characteristics of Cyp46a1 KO mice. This comparison can reveal whether IN-2 acts through a Cyp46a1-dependent or independent mechanism.
Data Presentation: Comparative Analysis of In-Vivo and In-Vitro Data
To facilitate a clear comparison, all quantitative data should be summarized in structured tables.
Table 1: Comparative Effects on Brain Cholesterol Metabolism
| Parameter | Cyp46a1 KO Mice | Wild-Type + IN-2 | Disease Model + IN-2 | Alternative Compound |
| Brain Cholesterol Levels | Unchanged / Slightly Increased | Data Needed | Data Needed | Data Needed |
| 24S-Hydroxycholesterol Levels | Significantly Decreased | Data Needed | Data Needed | Data Needed |
| Cholesterol Synthesis Rate | Decreased | Data Needed | Data Needed | Data Needed |
| Expression of Cholesterol Homeostasis Genes (e.g., SREBP-2, HMGCR) | Altered | Data Needed | Data Needed | Data Needed |
Table 2: Comparative Effects on Neuronal Function and Behavior
| Parameter | Cyp46a1 KO Mice | Wild-Type + IN-2 | Disease Model + IN-2 | Alternative Compound |
| Learning and Memory (e.g., Morris Water Maze) | Impaired | Data Needed | Data Needed | Data Needed |
| Synaptic Plasticity (e.g., Long-Term Potentiation) | Impaired | Data Needed | Data Needed | Data Needed |
| Locomotor Activity | Altered | Data Needed | Data Needed | Data Needed |
| Neuronal Viability (in response to stressor) | Decreased | Data Needed | Data Needed | Data Needed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
1. Animal Models:
-
Cyp46a1 Knockout Mice: Generation and genotyping of Cyp46a1-/- mice.
-
Wild-Type and Disease Models: Specific strains (e.g., C57BL/6J, 5XFAD) and age of animals used for IN-2 treatment studies.
2. IN-2 Administration:
-
Dosing and Formulation: Concentration, vehicle, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Treatment Duration: Acute and chronic treatment paradigms.
3. Biochemical Analyses:
-
Sterol Measurement: Gas chromatography-mass spectrometry (GC-MS) for the quantification of cholesterol and 24S-HC in brain tissue.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure mRNA levels of target genes.
-
Protein Analysis: Western blotting to determine the protein levels of key enzymes and signaling molecules.
4. Behavioral Assays:
-
Morris Water Maze: Detailed protocol for assessing spatial learning and memory.
-
Open Field Test: Protocol for evaluating locomotor activity and anxiety-like behavior.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological processes and experimental designs.
Caption: Simplified signaling pathway of brain cholesterol elimination via Cyp46a1.
Caption: Logical workflow for cross-validating the effects of IN-2 with the Cyp46a1 KO model.
Conclusion: Synthesizing the Evidence
By systematically comparing the effects of the investigational compound IN-2 with the well-defined phenotype of the Cyp46a1 knockout mouse model, researchers can effectively dissect its mechanism of action. This comparative approach will be crucial in determining whether IN-2 exerts its neuroprotective effects through the modulation of brain cholesterol homeostasis or via alternative, Cyp46a1-independent pathways. The successful identification of IN-2's molecular targets will be a significant step forward in the development of targeted therapies for a range of devastating neurodegenerative disorders.
References
A Comparative Guide to In Vivo Target Engagement of Cholesterol 24-Hydroxylase Inhibitors
This guide provides a comparative analysis of Cholesterol 24-hydroxylase-IN-2 and other Cholesterol 24-hydroxylase (CH24H) inhibitors, with a focus on confirming in vivo target engagement. The content is intended for researchers, scientists, and drug development professionals. While "this compound" is not a standard nomenclature in published literature, this guide will focus on soticlestat (TAK-935), a potent and selective CH24H inhibitor currently in clinical development, which may be the intended subject. We will compare its performance with voriconazole, an antifungal agent also known to inhibit CH24H.
Cholesterol Metabolism and CH24H Signaling Pathway
Cholesterol 24-hydroxylase (CYP46A1) is a cytochrome P450 enzyme predominantly expressed in the neurons of the central nervous system.[1][2][3] It plays a crucial role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation increases the polarity of the molecule, facilitating its transport across the blood-brain barrier for subsequent elimination by the liver.[1] The product, 24S-HC, is also a modulator of various signaling pathways in the brain.[4][5]
Caption: Cholesterol metabolism pathway mediated by CH24H and points of inhibition.
Comparative Performance of CH24H Inhibitors
The primary method for confirming in vivo target engagement of CH24H inhibitors is the measurement of the downstream metabolite, 24S-HC, in the brain and plasma. A reduction in 24S-HC levels following inhibitor administration provides direct evidence of enzyme inhibition.
| Inhibitor | Type | Potency (IC50) | In Vivo Model | Key Findings on Target Engagement |
| Soticlestat (TAK-935) | Potent and selective CH24H inhibitor | 7.4 nM | Mice | Dose-dependent reduction of 24S-HC levels in the brain following oral administration (1, 3, and 10 mg/kg).[6][7] |
| Voriconazole | Antifungal agent with off-target CH24H inhibition | Not specified in reviewed sources | Mice | Intraperitoneal injections resulted in reduced brain 24S-HC levels.[8] |
Experimental Protocols for In Vivo Target Engagement
1. Animal Model and Dosing:
-
Species: Mice (e.g., C57BL/6) are commonly used.
-
Administration: Soticlestat is administered orally.[6][7] Voriconazole can be administered via intraperitoneal injection.[8]
-
Dose Response: A dose-ranging study is essential to establish the relationship between the administered dose and the reduction in 24S-HC levels.
2. Sample Collection:
-
Time Points: Brain and plasma samples are collected at various time points after inhibitor administration to determine the pharmacokinetic and pharmacodynamic relationship.
-
Sample Preparation: Brain tissue is homogenized, and both brain homogenates and plasma samples are subjected to sterol extraction procedures.
3. Measurement of 24S-Hydroxycholesterol (24S-HC):
-
Method: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of 24S-HC.[9]
-
Internal Standard: A deuterated internal standard (e.g., 24-hydroxycholesterol-d7) is added to the samples to ensure accurate quantification.[9]
-
Derivatization: Derivatization of 24S-HC may be performed to enhance its ionization efficiency and sensitivity in the mass spectrometer.[9]
-
Data Analysis: The levels of 24S-HC are normalized to the tissue weight or protein concentration and compared between vehicle-treated and inhibitor-treated groups.
Experimental Workflow for Confirming In Vivo Target Engagement
The following diagram outlines the typical workflow for assessing the in vivo target engagement of a CH24H inhibitor.
Caption: Workflow for in vivo target engagement of CH24H inhibitors.
Conclusion
Confirming in vivo target engagement is a critical step in the development of CH24H inhibitors. The measurement of brain and plasma 24S-HC levels by LC-MS provides a robust and quantitative method to assess the extent of enzyme inhibition. Soticlestat (TAK-935) has demonstrated clear, dose-dependent target engagement in preclinical models, supporting its further clinical development. Voriconazole, while also showing in vivo inhibition of CH24H, is less potent and selective. This comparative guide provides a framework for designing and interpreting experiments aimed at validating the in vivo activity of novel CH24H inhibitors.
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Cholesterol 24-Hydroxylase-IN-2 and Soticlestat for Neurotherapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent inhibitors of Cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism and a promising target for neurotherapeutics. The compounds compared are Cholesterol 24-hydroxylase-IN-2 and Soticlestat (formerly TAK-935), a clinical-stage drug candidate. This comparison is intended to inform research and development decisions by presenting available preclinical data on their potency, selectivity, pharmacokinetic properties, and efficacy.
Introduction to Cholesterol 24-Hydroxylase (CH24H)
Cholesterol 24-hydroxylase, also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the central nervous system (CNS).[1] It plays a crucial role in maintaining cholesterol homeostasis in the brain by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[1] This hydroxylation increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the brain.[1] Dysregulation of CH24H and altered levels of 24HC have been implicated in the pathophysiology of various neurological disorders, including epilepsy and neurodegenerative diseases.[2] Inhibition of CH24H is therefore being explored as a therapeutic strategy to modulate neuronal excitability and provide neuroprotection.[3]
In Vitro Potency and Selectivity
A primary consideration for any therapeutic inhibitor is its potency against the target enzyme and its selectivity over other related enzymes to minimize off-target effects. The following table summarizes the available in vitro data for this compound and Soticlestat.
| Parameter | This compound (Compound [I]) | Soticlestat (TAK-935) | Reference |
| CH24H IC50 | 8.5 nM | 7.4 nM | [4][5] |
| CYP3A4 Inhibition | 21% at 10 µM | IC50 = 66,000 nM | [4][6] |
| CYP2C8 Inhibition | 2% at 10 µM | >10,000 nM (IC50) | [4][6] |
| CYP2C9 Inhibition | 19% at 10 µM | >10,000 nM (IC50) | [4][6] |
| CYP2D6 Inhibition | 3% at 10 µM | >10,000 nM (IC50) | [4][6] |
| CYP1A2 Inhibition | Not Reported | >10,000 nM (IC50) | [6] |
| CYP2C19 Inhibition | Not Reported | >10,000 nM (IC50) | [6] |
Data Interpretation: Both compounds exhibit potent inhibition of CH24H with IC50 values in the low nanomolar range. Soticlestat has been extensively profiled and demonstrates high selectivity against a panel of major cytochrome P450 enzymes involved in drug metabolism.[6] The data for this compound (reported as compound [I]) shows the percentage of inhibition at a high concentration (10 µM), suggesting a favorable selectivity profile, though direct IC50 comparisons for all CYPs are not available in the reviewed literature.[4]
Pharmacokinetics and Blood-Brain Barrier Penetration
Effective neurotherapeutics must achieve sufficient concentrations in the CNS. The table below outlines the reported pharmacokinetic properties of the two inhibitors.
| Parameter | This compound (Compound [I]) | Soticlestat (TAK-935) | Reference |
| Administration Route | Oral | Oral | [4][5] |
| Brain Penetration | Good | Brain-penetrant | [4][5] |
| Plasma Concentration (Cplasma) | 0.179 µM (at 1h, 30 mg/kg in mice) | Not directly comparable | [4] |
| Brain Concentration (Cbrain) | 0.102 µM (at 1h, 30 mg/kg in mice) | Dose-dependent reduction of brain 24HC | [4][5] |
| Brain-to-Plasma Ratio | ~0.57 | Not directly reported, but brain exposure confirmed by pharmacodynamic effects | [4][7] |
Data Interpretation: Both compounds are orally bioavailable and can cross the blood-brain barrier. This compound demonstrates good brain penetration in mice, with a brain-to-plasma ratio of approximately 0.57 one hour after oral administration.[4] While a direct brain-to-plasma ratio for Soticlestat was not found, its ability to dose-dependently reduce brain 24HC levels confirms its significant CNS exposure.[5]
In Vivo Efficacy in Preclinical Models
The ultimate measure of a neurotherapeutic candidate is its ability to modulate disease-related phenotypes in relevant animal models.
| Preclinical Model | This compound | Soticlestat (TAK-935) | Reference |
| Target Engagement (Brain 24HC Reduction) | 26% reduction at 30 mg/kg in mice | Dose-dependent reduction; ~50-60% reduction associated with anticonvulsive efficacy | [4][7] |
| Audiogenic Seizure Model | Not Reported | Effective | [7] |
| Kindling Models (e.g., PTZ) | Not Reported | Delayed kindling acquisition | [3][7] |
| Dravet Syndrome Mouse Model (Scn1a+/-) | Not Reported | Reduced seizure burden and premature death | [8] |
| Neurodegeneration Models (Kainic Acid, PS19) | Not Reported | Ameliorated neurodegeneration and neuroinflammation | [9] |
Data Interpretation: Soticlestat has a robust preclinical data package demonstrating its efficacy in multiple, well-established epilepsy models, including a genetic model of Dravet syndrome.[7][8] Studies suggest that a significant reduction in brain 24HC levels (around 50-60%) is required for its anticonvulsant effects.[7] For this compound, in vivo data confirms target engagement in the brain with a 26% reduction in 24HC levels at a 30 mg/kg dose.[4] However, its efficacy in functional models of neurological disease has not been reported in the reviewed literature, which represents a significant data gap for a direct head-to-head comparison of in vivo performance.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of CH24H and its inhibition.
Caption: General experimental workflow for CH24H inhibitor evaluation.
Caption: Logical relationship from CH24H inhibition to therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this comparison.
In Vitro CH24H Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CH24H.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CH24H enzyme is used. Cholesterol, the natural substrate, is prepared in a suitable buffer containing a solubilizing agent.
-
Compound Dilution: The test compound (e.g., this compound or Soticlestat) is serially diluted to a range of concentrations.
-
Reaction Incubation: The reaction is initiated by adding the CH24H enzyme to a mixture of the cholesterol substrate and the test compound at various concentrations. The reaction is typically incubated at 37°C for a specified time.
-
Product Quantification: The reaction is stopped, and the product, 24S-hydroxycholesterol, is extracted. The amount of 24HC formed is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cytochrome P450 (CYP) Selectivity Panel
Objective: To assess the inhibitory potential of a test compound against major human CYP isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and their specific fluorescent or probe substrates are used.
-
Incubation: The test compound at various concentrations is pre-incubated with the individual CYP isoforms in a multi-well plate format.
-
Reaction Initiation: The reaction is started by the addition of the specific substrate and a cofactor, such as NADPH.
-
Signal Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. IC50 values are calculated from the concentration-response curves.
In Vivo Blood-Brain Barrier Permeability Assessment in Mice
Objective: To determine the concentration of a test compound in the brain relative to the plasma.
Methodology:
-
Compound Administration: The test compound is administered to mice, typically via oral gavage (p.o.) or intravenous (i.v.) injection, at a specified dose.
-
Sample Collection: At a predetermined time point post-administration (e.g., 1 hour), animals are anesthetized, and blood samples are collected via cardiac puncture.
-
Brain Perfusion and Homogenization: The mice are then transcardially perfused with saline to remove blood from the brain vasculature. The brain is harvested, weighed, and homogenized.
-
Sample Analysis: The concentrations of the test compound in the plasma and brain homogenate are quantified using LC-MS/MS.
-
Calculation: The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of blood-brain barrier penetration.
In Vivo Efficacy Assessment in a Mouse Model of Epilepsy (e.g., PTZ Kindling)
Objective: To evaluate the effect of a test compound on seizure development and severity.
Methodology:
-
Kindling Induction: A sub-convulsive dose of pentylenetetrazol (PTZ) is administered to mice on alternating days to induce a progressive increase in seizure severity (kindling).
-
Compound Treatment: The test compound or vehicle is administered to the mice daily throughout the kindling period.
-
Seizure Scoring: Following each PTZ injection, the animals are observed for a set period, and seizure activity is scored based on a standardized scale (e.g., Racine scale).
-
Data Analysis: The seizure scores and the number of animals reaching a fully kindled state are compared between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy of the test compound.
Conclusion
Both this compound and Soticlestat are potent inhibitors of CH24H with good brain penetration. Soticlestat has been extensively characterized and has demonstrated significant promise as a neurotherapeutic agent, particularly for epilepsy, with a well-documented preclinical efficacy profile and ongoing clinical development. This compound shows comparable in vitro potency and a promising early pharmacokinetic profile. However, a comprehensive assessment of its therapeutic potential requires further investigation, particularly regarding its in vivo efficacy in established disease models. This would enable a more direct and complete head-to-head comparison with Soticlestat and other neurotherapeutics targeting the CH24H pathway. Researchers are encouraged to consider the data presented herein to guide future studies and the development of novel CH24H inhibitors.
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition-of-cholesterol-24-hydroxylase-is-a-novel-pharmacological-strategy-for-epilepsy-treatment [aesnet.org]
- 4. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 5. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of soticlestat, a novel cholesterol 24-hydroxylase inhibitor, in acute and chronic neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cholesterol 24-hydroxylase-IN-2
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Cholesterol 24-hydroxylase-IN-2, a potent research chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The information is targeted toward researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the hazardous properties of a closely related analogue, Cholesterol 24-hydroxylase-IN-1, and general best practices for the disposal of hazardous chemical waste in a laboratory setting. The analogue is classified as "H410: Very toxic to aquatic life with long lasting effects," necessitating stringent environmental precautions.
Key Disposal Principles
The fundamental principle for the disposal of this compound is the avoidance of environmental release. This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.
Operational Plan: Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Neat (undiluted) compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, gloves, vials, weighing paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate this waste stream from other laboratory wastes (e.g., non-hazardous waste, biohazardous waste, radioactive waste) to prevent cross-contamination and ensure proper disposal.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. If the compound is in a solvent, the container must be compatible with that solvent.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that includes:
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The primary hazard: "Toxic to Aquatic Life".
-
The date the waste was first added to the container.
-
The laboratory and principal investigator's name.
-
-
Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials. Ensure the storage area has secondary containment to control any potential spills.
-
-
Disposal Procedure:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment.
-
Data Summary
Due to the limited publicly available data for this compound, the following table summarizes the known information for the closely related analogue, Cholesterol 24-hydroxylase-IN-1, which should be used as a conservative guide.
| Property | Data (for Cholesterol 24-hydroxylase-IN-1) | Implication for Disposal |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | CRITICAL: Do not dispose of down the drain. Must be treated as hazardous waste. |
| Precautionary Statement | P273: Avoid release to the environment. | Reinforces the need for contained collection and professional disposal. |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | Mandates the use of a licensed hazardous waste disposal service. |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
